SM-433
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5S,8S,10aR)-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-N-[(2-phenylphenyl)methyl]-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O4/c1-21(2)18-29(38)36-17-16-25-14-15-28(37(25)32(41)27(20-36)35-30(39)22(3)33-4)31(40)34-19-24-12-8-9-13-26(24)23-10-6-5-7-11-23/h5-13,21-22,25,27-28,33H,14-20H2,1-4H3,(H,34,40)(H,35,39)/t22-,25+,27-,28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVCBOBNBHXZKC-MZRLSVQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NCC3=CC=CC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NCC3=CC=CC=C3C4=CC=CC=C4)C(=O)CC(C)C)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071992-81-8 | |
| Record name | SM-433 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071992818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SM-433 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH7Q8HYP47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of miR-433
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-433 (miR-433) is a small non-coding RNA molecule that plays a significant role in post-transcriptional gene regulation. Emerging research has identified miR-433 as a key regulator in a variety of cellular processes, including nonsense-mediated mRNA decay (NMD), cell proliferation, migration, invasion, and apoptosis. Its dysregulation has been implicated in several pathologies, including cancer and cardiac fibrosis, making it a molecule of considerable interest for therapeutic development. This guide provides a comprehensive overview of the core mechanisms of action of miR-433, with a focus on its molecular targets and downstream signaling pathways.
Core Mechanism of Action: Regulation of Nonsense-Mediated mRNA Decay
A primary mechanism of action for miR-433 is its role in the regulation of the nonsense-mediated mRNA decay (NMD) pathway. NMD is a crucial surveillance mechanism in eukaryotic cells that identifies and degrades mRNAs containing premature termination codons (PTCs), thereby preventing the synthesis of truncated and potentially harmful proteins.
miR-433 exerts its influence on NMD by directly targeting the 3'-untranslated region (3'-UTR) of the Suppressor with Morphogenetic Effect on Genitalia 5 (SMG5) mRNA. SMG5 is a key component of the NMD machinery. By binding to the SMG5 mRNA, miR-433 represses its expression, leading to a decrease in SMG5 protein levels. This reduction in SMG5 impairs the overall efficiency of the NMD pathway.
The functional consequence of miR-433-mediated NMD inhibition is the increased expression of NMD substrates. Studies have demonstrated that overexpression of miR-433 leads to an increase in both the mRNA and protein levels of TBL2 and GADD45B, which are known substrates of the NMD pathway. Conversely, inhibition of miR-433 results in a significant increase in the expression of SMG5, TBL2, and GADD45B.
Signaling Pathway Diagram
Unveiling the Cellular Targets of microRNA-433: A Technical Guide
Initial Note on Nomenclature: The query for "SM-433" did not yield a specific small molecule or drug with that designation in the current scientific literature. However, extensive research exists for "microRNA-433" (miR-433), a non-coding RNA that plays a significant role in regulating gene expression. This guide will focus on the cellular targets of miR-433, which aligns with the spirit of the original query.
MicroRNA-433 (miR-433) is a small non-coding RNA molecule that functions as a post-transcriptional regulator of gene expression. It is involved in a multitude of cellular processes and has been identified as a key player in the pathology of various diseases, particularly cancer. By binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), miR-433 can lead to their degradation or inhibit their translation, thereby downregulating the expression of the corresponding proteins. This guide provides a comprehensive overview of the identified cellular targets of miR-433, the experimental methodologies used for their identification, and the signaling pathways they modulate.
Cellular Targets of miR-433
Numerous studies have identified a range of direct cellular targets of miR-433, highlighting its diverse roles in cellular function. These targets are often involved in critical pathways regulating cell proliferation, invasion, apoptosis, and chemoresistance.
| Target Gene | Cancer/Disease Context | Effect of miR-433 Expression | Reference |
| SMG5 | Nonsense-Mediated mRNA Decay | Represses NMD activity | [1][2] |
| Notch1 | Ovarian Cancer | Inhibits cell migration and invasion | [3] |
| HOXA1 | Colon Cancer | Inhibits cell proliferation and invasion | [4][5] |
| AKT3 | Breast Cancer | Inhibits cell proliferation and viability, induces apoptosis | [6][7] |
| CREB | Glioma | Suppresses cell growth, enhances chemosensitivity | [8] |
| HDAC6 | Oral Squamous Cell Carcinoma | Inhibits cell growth and metastasis | [9] |
| KRAS | Gastric Cancer | Inhibits cell proliferation, migration, and invasion | [9] |
| AZIN1 | Cardiac Fibrosis | Promotes cardiac fibrosis | [10] |
| JNK1 | Cardiac Fibrosis | Promotes cardiac fibrosis | [10] |
Signaling Pathways Modulated by miR-433
The targeting of various proteins by miR-433 results in the modulation of key signaling pathways implicated in cancer and other diseases.
miR-433 in Cancer Proliferation and Invasion
In several cancer types, miR-433 acts as a tumor suppressor by downregulating oncogenes. For example, by targeting HOXA1 in colon cancer, miR-433 inhibits cellular proliferation and invasion.[4][5] Similarly, in breast cancer, miR-433 targets AKT3 , a key component of the PI3K/AKT signaling pathway, to reduce cell viability and promote apoptosis.[6][7] In ovarian cancer, the downregulation of Notch1 by miR-433 leads to decreased cell migration and invasion.[3]
Caption: miR-433 signaling in cancer suppression.
miR-433 in Nonsense-Mediated mRNA Decay
miR-433 has been shown to regulate the nonsense-mediated mRNA decay (NMD) pathway by directly targeting SMG5 , a key component of the NMD machinery.[1][2] By repressing SMG5 expression, miR-433 can modulate the stability of mRNAs containing premature termination codons.
Caption: Regulation of NMD by miR-433.
Experimental Protocols
The identification and validation of miR-433 targets involve a combination of computational predictions and experimental approaches.
Target Prediction
Bioinformatic algorithms such as TargetScan and Miranda are initially used to predict potential miR-433 binding sites within the 3'-UTRs of mRNAs.[11]
Luciferase Reporter Assay
This is a key experiment to validate direct binding of a miRNA to its target mRNA.
Methodology:
-
The 3'-UTR of the putative target gene containing the predicted miR-433 binding site is cloned downstream of a luciferase reporter gene in a plasmid vector.
-
A mutant version of the 3'-UTR, with alterations in the miR-433 seed sequence, is also created as a negative control.
-
Cells (e.g., HEK293T) are co-transfected with the luciferase reporter plasmid (wild-type or mutant) and either a miR-433 mimic or a negative control mimic.
-
Luciferase activity is measured after a set incubation period (e.g., 48 hours). A significant decrease in luciferase activity in the presence of the miR-433 mimic and the wild-type 3'-UTR, but not the mutant, confirms direct targeting.[8]
Caption: Luciferase reporter assay workflow.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the mRNA expression levels of target genes.
Methodology:
-
Total RNA is extracted from cells transfected with either a miR-433 mimic, inhibitor, or a negative control.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR is performed using primers specific for the target gene and a reference gene (e.g., GAPDH).
-
Relative mRNA expression is calculated using the ΔΔCt method. Overexpression of miR-433 is expected to decrease the mRNA levels of its direct targets.
Western Blot Analysis
This technique is used to assess the protein levels of the target gene.
Methodology:
-
Protein lysates are collected from cells treated with a miR-433 mimic, inhibitor, or negative control.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme.
-
The protein bands are visualized and quantified. A decrease in the target protein level upon miR-433 overexpression confirms its regulatory effect.[8]
References
- 1. MicroRNA 433 regulates nonsense-mediated mRNA decay by targeting SMG5 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MicroRNA-433 inhibits migration and invasion of ovarian cancer cells via targeting Notch1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MicroRNA-433 Represses Proliferation and Invasion of Colon Cancer Cells by Targeting Homeobox A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNA-433 Represses Proliferation and Invasion of Colon Cancer Cells by Targeting Homeobox A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MicroRNA-433 targets AKT3 and inhibits cell proliferation and viability in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MicroRNA-433 targets AKT3 and inhibits cell proliferation and viability in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MiR-433-3p suppresses cell growth and enhances chemosensitivity by targeting CREB in human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ejmo.org [ejmo.org]
- 10. Crucial Role of miR-433 in Regulating Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of MiRNA‐433 in malignant tumors of digestive tract as tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of SM-433: A Potent IAP Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of SM-433, a potent small molecule inhibitor of the Inhibitor of Apoptosis Proteins (IAPs). This compound is a Smac (Second Mitochondria-derived Activator of Caspases) mimetic designed to antagonize the function of IAPs, thereby promoting apoptosis in cancer cells. This document details the mechanism of action of this compound, its binding affinities for various IAP proteins, and its cytotoxic effects on cancer cell lines. Furthermore, this guide provides detailed experimental protocols for the synthesis of this compound and the key biological assays used to evaluate its efficacy. Finally, signaling pathway and experimental workflow diagrams are presented to visually articulate the concepts discussed.
Introduction
The evasion of apoptosis is a hallmark of cancer, and the Inhibitor of Apoptosis Proteins (IAPs) are key regulators of this process. IAPs are a family of proteins that bind to and inhibit caspases, the principal executioners of apoptosis. The X-linked inhibitor of apoptosis protein (XIAP) is the most potent member of this family, directly inhibiting caspases-3, -7, and -9. The cellular IAPs (cIAP1 and cIAP2) also contribute to cancer cell survival through their E3 ubiquitin ligase activity, which is involved in cell signaling pathways, including the NF-κB pathway.
Smac/DIABLO is an endogenous mitochondrial protein that promotes apoptosis by binding to IAPs and neutralizing their inhibitory effects. The N-terminal tetrapeptide motif (AVPI) of Smac is crucial for this interaction. This has led to the development of small molecule Smac mimetics that mimic this N-terminal motif to antagonize IAPs and induce apoptosis in cancer cells. This compound is one such potent, cell-permeable Smac mimetic.
Mechanism of Action
This compound acts as a Smac mimetic by binding to the Baculoviral IAP Repeat (BIR) domains of IAPs, particularly the BIR3 domain of XIAP, cIAP1, and cIAP2. This binding competitively displaces caspases from IAPs, leading to the activation of the apoptotic cascade.
Furthermore, the binding of this compound to cIAP1 and cIAP2 induces a conformational change that stimulates their E3 ligase activity, leading to their auto-ubiquitination and subsequent proteasomal degradation. The degradation of cIAPs results in the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB pathway. This leads to the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNFα). The secreted TNFα can then act in an autocrine or paracrine manner to bind to its receptor (TNFR1) and initiate a potent apoptotic signal, especially in the presence of IAP inhibition by this compound.
Quantitative Data
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinity of this compound to IAP Proteins
| IAP Protein | Assay Type | IC50 / Ki | Reference |
| XIAP BIR3 | Fluorescence Polarization | < 1 µM | Patent WO2008128171A2 |
| cIAP1 BIR3 | Fluorescence Polarization | Data not specified | - |
| cIAP2 BIR3 | Fluorescence Polarization | Data not specified | - |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay Type | IC50 | Reference |
| MDA-MB-231 | Breast Cancer | Cell Viability Assay | < 10 µM | Patent WO2008128171A2 |
| SK-OV-3 | Ovarian Cancer | Cell Viability Assay | < 10 µM | Patent WO2008128171A2 |
Synthesis of this compound
The synthesis of this compound involves a multi-step process, as detailed in patent WO2008128171A2. A representative synthetic scheme for a bicyclic Smac mimetic similar to this compound is presented below. The synthesis typically involves the construction of a core scaffold followed by the addition of key functional groups that mimic the N-terminal residues of Smac.
Note: The detailed, step-by-step synthesis protocol with specific reagents, reaction conditions, and purification methods is proprietary information contained within patent WO2008128171A2 and is not fully disclosed in publicly available literature. Researchers should refer to the patent for the complete synthetic procedure.
Experimental Protocols
The following are detailed protocols for the key in vitro assays used to characterize the biological activity of this compound.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of this compound to the BIR domains of IAP proteins.
Principle: A fluorescently labeled peptide probe that binds to the BIR domain is used. In its unbound state, the small probe tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger BIR domain protein, the tumbling is slower, leading to an increase in fluorescence polarization. A test compound that competes with the probe for binding to the BIR domain will displace the probe, causing a decrease in fluorescence polarization.
Materials:
-
Recombinant IAP BIR domain protein (e.g., XIAP BIR3)
-
Fluorescently labeled peptide probe (e.g., a fluorescein-labeled Smac N-terminal peptide)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
This compound and other test compounds
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of the IAP BIR domain protein and the fluorescent probe in the assay buffer. The concentrations should be optimized to give a stable and robust polarization signal.
-
Serially dilute this compound and other test compounds in the assay buffer.
-
In a 384-well plate, add the protein-probe mixture to each well.
-
Add the serially diluted compounds to the wells. Include control wells with no compound (maximum polarization) and wells with only the probe (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is used to determine the cytotoxic effect of this compound on cancer cell lines.
Principle: The assay quantifies the amount of ATP, which is an indicator of metabolically active, viable cells. The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, D-luciferin. The reagent lyses the cells, releasing ATP, which is then used by the luciferase to catalyze the conversion of D-luciferin to oxyluciferin, generating a luminescent signal that is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, SK-OV-3)
-
Cell culture medium and supplements
-
This compound and other test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed the cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or other test compounds. Include vehicle-treated control wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of the CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percent cell viability for each compound concentration relative to the vehicle-treated control and determine the IC50 value.
Caspase-Glo® 3/7 Assay
This assay is used to measure the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway, following treatment with this compound.
Principle: The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. In the presence of active caspases-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is a substrate for luciferase. The luciferase then generates a luminescent signal that is proportional to the caspase activity.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound and other test compounds
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed the cells in a 96-well white-walled plate and allow them to adhere overnight.
-
Treat the cells with this compound or other test compounds at various concentrations for a specified time.
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add a volume of the Caspase-Glo® 3/7 reagent equal to the volume of the cell culture medium in each well.
-
Gently mix the contents and incubate at room temperature for 1 to 2 hours.
-
Measure the luminescence of each well using a luminometer.
-
The fold-increase in caspase activity can be calculated by normalizing the luminescence signal of the treated cells to that of the vehicle-treated control cells.
Conclusion
This compound is a potent Smac mimetic that effectively antagonizes IAP proteins, leading to the induction of apoptosis in cancer cells. Its ability to inhibit XIAP and induce the degradation of cIAPs makes it a promising candidate for further preclinical and clinical development. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in the study and application of IAP inhibitors like this compound in cancer therapy. Further investigation into the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential combination therapies will be crucial in fully elucidating the therapeutic potential of this compound.
An In-Depth Technical Guide to SM-433: A Potent Smac Mimetic and IAP Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-433 is a synthetic small molecule that functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic, positioning it as a potent inhibitor of Inhibitor of Apoptosis Proteins (IAPs). By mimicking the endogenous pro-apoptotic protein Smac, this compound binds to IAPs, primarily the X-linked inhibitor of apoptosis protein (XIAP), as well as cellular IAPs 1 and 2 (cIAP1 and cIAP2). This interaction alleviates the IAP-mediated suppression of caspases, thereby promoting programmed cell death (apoptosis). This compound has demonstrated significant inhibitory activity against various cancer cell lines, highlighting its potential as a therapeutic agent in oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Properties
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
|---|---|
| CAS Number | 1071992-81-8[1] |
| Molecular Formula | C₃₂H₄₃N₅O₄[2] |
| Molecular Weight | 561.71 g/mol [2] |
| Isomeric SMILES | C--INVALID-LINK--C(=O)NCC3=CC=CC=C3C4=CC=CC=C4)C(=O)CC(C)C">C@@HNC |
Table 2: Physicochemical Properties of this compound
| Property | Value/Description |
|---|---|
| Physical State | Solid |
| Solubility | Soluble in DMSO. Formulations for in vivo use can be prepared using vehicles such as PEG300, Tween-80, Saline, SBE-β-CD, and Corn oil. |
| Storage | Store as a solid at -20°C for up to 2 years. In solution, store at -80°C and avoid repeated freeze-thaw cycles. |
Pharmacological Properties
This compound's primary pharmacological activity is the inhibition of IAPs, which are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.
Table 3: Pharmacological Profile of this compound
| Parameter | Value/Description |
|---|---|
| Target(s) | XIAP (specifically the BIR3 domain), cIAP1, cIAP2 |
| Mechanism of Action | Smac mimetic; IAP inhibitor. Promotes degradation of cIAPs and liberates caspases from XIAP-mediated inhibition. |
| Biological Activity | Exhibits strong binding affinity to the XIAP BIR3 protein with an IC₅₀ of < 1 µM.[1] |
| In Vitro Efficacy | Demonstrates inhibitory activity against MDA-MB-231 human breast cancer cells and SK-OV-3 ovarian cancer cells with IC₅₀ values of < 10 µM. |
Mechanism of Action and Signaling Pathways
As a Smac mimetic, this compound functions by binding to the BIR (Baculoviral IAP Repeat) domains of IAP proteins, which is the same site where the endogenous protein Smac binds. This action has a dual effect on apoptosis induction:
-
Inhibition of XIAP: this compound binds to the BIR3 domain of XIAP, preventing XIAP from binding to and inhibiting caspase-9. It can also indirectly relieve the inhibition of effector caspases-3 and -7. This allows the apoptotic cascade to proceed.
-
Degradation of cIAPs: Binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. The depletion of cIAPs has two major consequences:
-
Activation of the Non-Canonical NF-κB Pathway: cIAPs are key negative regulators of the non-canonical NF-κB pathway. Their degradation leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the p52/RelB NF-κB complex.
-
Promotion of Caspase-8 Activation: The degradation of cIAPs can lead to the formation of a RIPK1-containing complex that activates caspase-8, initiating the extrinsic apoptosis pathway.
-
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits XIAP and promotes cIAP1/2 degradation, leading to apoptosis.
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.
Experimental Protocols
The following sections outline general methodologies for key experiments relevant to the evaluation of this compound. These should be adapted and optimized for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, SK-OV-3)
-
96-well plates
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
-
XIAP BIR3 Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of this compound to the XIAP BIR3 domain in a competitive format.
-
Materials:
-
Recombinant human XIAP BIR3 protein
-
A fluorescently labeled probe known to bind XIAP BIR3 (e.g., a fluorescein-labeled Smac-derived peptide)
-
This compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-binding 96- or 384-well plates
-
A microplate reader with fluorescence polarization capabilities
-
-
Procedure:
-
Prepare solutions of XIAP BIR3 protein, the fluorescent probe, and serial dilutions of this compound in the assay buffer.
-
In each well of the microplate, add a fixed concentration of XIAP BIR3 protein and the fluorescent probe.
-
Add varying concentrations of this compound to the wells. Include controls for the free probe (no protein) and the bound probe (no competitor).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence polarization of each well using the microplate reader.
-
The displacement of the fluorescent probe by this compound will result in a decrease in fluorescence polarization.
-
Plot the fluorescence polarization values against the concentration of this compound to determine the IC₅₀, which can then be used to calculate the binding affinity (Ki).
-
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., MDA-MB-231)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) to the treatment group according to a predetermined dosing schedule and concentration. Administer the vehicle to the control group.
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting for biomarkers).
-
Caption: A general workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a promising Smac mimetic with potent IAP inhibitory activity. Its ability to induce apoptosis in cancer cells, both as a single agent and potentially in combination with other therapies, makes it a valuable tool for cancer research and a potential candidate for further drug development. This technical guide provides a foundational understanding of this compound's chemical and pharmacological properties, its mechanism of action, and general protocols for its evaluation. Further research is warranted to fully elucidate its therapeutic potential and to develop more detailed and optimized experimental procedures.
References
In Vitro Characterization of miR-433: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the small molecule "SM-433" did not yield specific results. The following technical guide focuses on the in vitro characterization of microRNA-433 (miR-433), based on available scientific literature.
Core Summary
MicroRNA-433 (miR-433) is a small non-coding RNA molecule that plays a significant role in regulating gene expression at the post-transcriptional level. In vitro studies have been crucial in elucidating its function as a tumor suppressor in certain cancers and its involvement in other cellular processes like nonsense-mediated mRNA decay (NMD) and cardiac fibrosis. This guide provides an in-depth overview of the experimental methodologies used to characterize miR-433 in a laboratory setting, summarizes key quantitative findings, and visualizes its known signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vitro studies on miR-433. These studies primarily focus on the functional effects of miR-433 on cell lines.
| Cell Line | Assay Type | Key Finding | Reference |
| HEK 293T | Luciferase Reporter Assay | Overexpression of miR-433 significantly suppressed the expression of a luciferase reporter containing the 3'-UTR of SMG5. | [1] |
| BHK | Western Blot | Overexpression of miR-433 mimic led to an increase in the protein levels of NMD substrates, TBL2 and GADD45B. | [1] |
| C2C12 | Western Blot | Inhibition of miR-433 led to a decrease in the protein levels of TBL2 and GADD45B. | [1] |
| Breast Cancer Cells | Not Specified | miR-433 expression is significantly decreased in breast cancer cells. | [2] |
| Neonatal Rat Cardiac Fibroblasts | EdU Incorporation & α-SMA Staining | Forced expression of miR-433 increased proliferation and differentiation into myofibroblasts. | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for key experiments used in the in vitro characterization of miR-433.
1. Cell Culture and Transfection
-
Objective: To introduce miR-433 mimics or inhibitors into cultured cells to study its effects.
-
Protocol:
-
HEK 293T, BHK, C2C12, and breast cancer cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
For transfection, cells are seeded in 6-well or 24-well plates and allowed to reach 70-80% confluency.
-
miR-433 mimics, inhibitors, or negative control oligonucleotides are transfected into the cells using a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.
-
Cells are incubated for 24-48 hours post-transfection before being harvested for downstream analysis.
-
2. Luciferase Reporter Assay
-
Objective: To validate the direct interaction between miR-433 and the 3'-UTR of its target gene (e.g., SMG5).[1]
-
Protocol:
-
The 3'-UTR of the target gene containing the predicted miR-433 binding site is cloned downstream of a luciferase reporter gene in a suitable vector. A mutant version of the 3'-UTR with alterations in the seed sequence is also created as a control.
-
HEK 293T cells are co-transfected with the luciferase reporter vector (wild-type or mutant) and either a miR-433 mimic or a negative control.
-
After 24-48 hours of incubation, cell lysates are prepared.
-
Luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of the miR-433 mimic and the wild-type 3'-UTR indicates direct targeting.
-
3. Western Blot Analysis
-
Objective: To determine the effect of miR-433 on the protein expression levels of its target genes and downstream effectors.[1]
-
Protocol:
-
Cells transfected with miR-433 mimics or inhibitors are lysed to extract total proteins.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., SMG5, TBL2, GADD45B, Rap1a) and a loading control (e.g., GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
4. Cell Proliferation and Apoptosis Assays
-
Objective: To assess the impact of miR-433 on cell growth and viability.
-
Protocol:
-
Proliferation (e.g., CCK-8 assay):
-
Cells are seeded in 96-well plates and transfected with miR-433 mimics or inhibitors.
-
At specified time points, CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours.
-
The absorbance at 450 nm is measured using a microplate reader to determine the number of viable cells.
-
-
Apoptosis (e.g., Flow Cytometry with Annexin V/PI staining):
-
Transfected cells are harvested and washed with PBS.
-
Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.
-
-
Signaling Pathways and Experimental Workflows
miR-433 in Nonsense-Mediated mRNA Decay (NMD)
miR-433 has been shown to regulate the NMD pathway by directly targeting SMG5, a key component of the NMD machinery.[1][4] This interaction leads to the repression of SMG5 expression, which in turn reduces the degradation of mRNAs containing premature termination codons (PTCs), such as TBL2 and GADD45B.
References
- 1. researchgate.net [researchgate.net]
- 2. miR-433 inhibits breast cancer cell growth via the MAPK signaling pathway by targeting Rap1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crucial Role of miR-433 in Regulating Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MicroRNA 433 regulates nonsense-mediated mRNA decay by targeting SMG5 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Binding Affinity of SM-433 to the X-linked Inhibitor of Apoptosis Protein (XIAP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of SM-433, a second mitochondrial activator of caspases (Smac) mimetic, to the X-linked Inhibitor of Apoptosis Protein (XIAP). This document details the quantitative binding data, experimental methodologies for affinity determination, and the underlying signaling pathways, offering valuable insights for researchers in oncology and apoptosis-related drug discovery.
Introduction to XIAP and this compound
The X-linked inhibitor of apoptosis protein (XIAP) is a critical endogenous regulator of apoptosis, or programmed cell death. It is a member of the inhibitor of apoptosis protein (IAP) family and is distinguished by its potent ability to directly bind to and inhibit caspases, the key effector enzymes in the apoptotic cascade.[1] XIAP's structure includes three baculoviral IAP repeat (BIR) domains, with the BIR3 domain being responsible for binding and inhibiting caspase-9, and the linker region between the BIR1 and BIR2 domains inhibiting caspases-3 and -7.[1] Overexpression of XIAP is a common feature in many cancers, contributing to chemoresistance and tumor survival.[2]
This compound is a synthetic, non-peptidic small molecule designed to mimic the action of the endogenous pro-apoptotic protein Smac/DIABLO.[3] Smac is a mitochondrial protein that, upon apoptotic stimuli, is released into the cytoplasm and antagonizes XIAP, thereby promoting apoptosis.[1] this compound, as a Smac mimetic, is being investigated as a potential therapeutic agent to overcome XIAP-mediated apoptosis resistance in cancer cells.[3]
Quantitative Binding Affinity of this compound to XIAP
This compound demonstrates a strong binding affinity for the BIR3 domain of the XIAP protein. This interaction is crucial for its function as an IAP inhibitor. The available quantitative data for this interaction is summarized in the table below.
| Compound | Target Protein Domain | Binding Affinity (IC50) | Reference |
| This compound | XIAP BIR3 | < 1 µM | [3] |
Experimental Protocol: Fluorescence Polarization Assay for XIAP BIR3 Binding
Fluorescence Polarization (FP) is a widely used, robust, and homogeneous assay for studying molecular interactions in solution, making it highly suitable for high-throughput screening of XIAP inhibitors. The following is a detailed, representative protocol for determining the binding affinity of a compound like this compound to the XIAP BIR3 domain, based on established methodologies.
3.1. Principle
This competitive assay measures the displacement of a fluorescently labeled Smac-derived peptide (the probe) from the XIAP BIR3 domain by a test compound (e.g., this compound). When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger XIAP BIR3 protein, its tumbling is restricted, leading to a high fluorescence polarization signal. A test compound that binds to the same site on XIAP BIR3 will displace the fluorescent probe, causing a decrease in polarization.
3.2. Materials and Reagents
-
XIAP BIR3 Protein: Recombinant, purified human XIAP BIR3 domain.
-
Fluorescent Probe: A synthetic peptide derived from the N-terminus of Smac, labeled with a fluorophore (e.g., 5-Carboxyfluorescein, FAM). A common high-affinity probe is a mutated Smac peptide such as AbuRPFK-(5-Fam)-NH2.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: For example, 100 mM potassium phosphate (pH 7.5), 100 µg/mL bovine gamma globulin, 0.02% sodium azide.
-
Microplates: Black, low-binding 96-well or 384-well microplates.
-
Plate Reader: A microplate reader equipped with fluorescence polarization optics.
3.3. Experimental Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the XIAP BIR3 protein in the assay buffer.
-
Prepare a stock solution of the fluorescent probe in the assay buffer.
-
Prepare a serial dilution of the test compound (this compound) in the assay buffer. Ensure the final DMSO concentration in the assay wells is consistent and low (e.g., <1%) to avoid interference.
-
-
Assay Setup:
-
Add a fixed concentration of the XIAP BIR3 protein to each well of the microplate (except for control wells for the free probe).
-
Add the serially diluted test compound (this compound) to the wells.
-
Add a fixed concentration of the fluorescent probe to all wells.
-
Include control wells:
-
Maximum Polarization (Pmax): XIAP BIR3 protein + fluorescent probe (no test compound).
-
Minimum Polarization (Pmin): Fluorescent probe only (no protein or test compound).
-
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the plate reader. The excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FAM).
-
3.4. Data Analysis
-
The raw fluorescence polarization data (in millipolarization units, mP) is used to calculate the percentage of inhibition for each concentration of the test compound.
-
The percentage of inhibition is plotted against the logarithm of the test compound concentration to generate a dose-response curve.
-
A non-linear regression analysis (e.g., sigmoidal dose-response) is used to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent probe.
Visualizations
Experimental Workflow for XIAP Binding Assay
Caption: Workflow of a fluorescence polarization-based binding assay.
XIAP Signaling Pathway and Inhibition by this compound
References
The Dichotomy of Caspase Activation: A Technical Guide to SM-433 and the Landscape of Pro-Apoptotic Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orchestrated dismantling of a cell through apoptosis, or programmed cell death, is a fundamental process in multicellular organisms, essential for tissue homeostasis and the elimination of damaged or cancerous cells. Central to this process is a family of cysteine-aspartic proteases known as caspases. These enzymes are synthesized as inactive zymogens (procaspases) and, upon activation, execute the apoptotic program by cleaving a specific set of cellular substrates. The therapeutic potential of harnessing this intrinsic cell death machinery has driven significant research into small molecules that can modulate caspase activity.
This technical guide delves into the effect of SM-433 on caspase activation. Contrary to a direct activation mechanism, this compound functions as a Smac mimetic, indirectly promoting caspase activity by inhibiting the Inhibitor of Apoptosis Proteins (IAPs). To provide a comprehensive understanding of small molecule-mediated caspase activation, this guide will also explore the mechanism of direct procaspase activators, using the well-documented compound SM-1 as a comparative example.
This compound: An Indirect Activator of Caspases through IAP Inhibition
This compound is a small molecule that functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic. Smac is an endogenous protein that promotes apoptosis by antagonizing the activity of IAPs. IAPs, such as X-linked inhibitor of apoptosis protein (XIAP), are frequently overexpressed in cancer cells and function as endogenous inhibitors of caspases, thereby preventing apoptosis.
Mechanism of Action
This compound mimics the N-terminal tetrapeptide motif of mature Smac, which is responsible for its interaction with IAPs. By binding to the BIR3 (Baculoviral IAP Repeat) domain of XIAP, this compound displaces caspases that are bound and inhibited by XIAP. This disruption of the IAP-caspase interaction liberates active caspases, particularly the initiator caspase-9 and the executioner caspases-3 and -7, allowing them to proceed with the apoptotic cascade. Therefore, this compound's effect on caspase activation is not through direct enzymatic activation but rather through the removal of an inhibitory brake.[1]
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| XIAP BIR3 Binding Affinity (IC50) | < 1 µM | In vitro | [1] |
| Inhibitory Activity (IC50) | < 10 µM | MDA-MB-231 (Breast Cancer) | [1] |
| Inhibitory Activity (IC50) | < 10 µM | SK-OV-3 (Ovarian Cancer) | [1] |
This compound Signaling Pathway
SM-1: A Direct Activator of Procaspase-3
For a comparative perspective, it is valuable to examine a small molecule that directly activates caspases. SM-1 is a derivative of PAC-1 (Procaspase-Activating Compound 1) and functions as a direct activator of procaspase-3.[2] This mechanism is of significant interest as many cancers exhibit elevated levels of procaspase-3.[3]
Mechanism of Action
The prevailing mechanism for PAC-1 and its derivatives, including SM-1, involves the chelation of inhibitory zinc ions.[4] Procaspase-3 is held in an inactive conformation, in part, by the binding of zinc. By sequestering these inhibitory zinc ions, SM-1 induces a conformational change in procaspase-3 that facilitates its auto-activation into the proteolytically active caspase-3.[2] This direct activation bypasses upstream apoptotic signaling defects that are common in cancer cells.
Quantitative Data for SM-1
The following table presents quantitative data for SM-1, often in comparison to its parent compound, PAC-1.
| Parameter | SM-1 | PAC-1 | Cell Line/System | Reference |
| Procaspase-3 Activation (EC50) | More potent than PAC-1 | - | In vitro | [2] |
| Cytotoxicity | Higher than PAC-1 | - | Cancer cells | [2] |
| Acute Toxicity (LD50) | 500 - 1000 mg/kg | - | Mouse | [2] |
| Brain Distribution | Low | - | Mouse | [2] |
SM-1 Signaling Pathway
Experimental Protocols
To investigate the effects of compounds like this compound and SM-1 on caspase activation and apoptosis, a series of well-established experimental protocols are employed.
Caspase Activity Assay (Fluorometric)
This assay measures the activity of specific caspases using a fluorogenic substrate.
Materials:
-
Cells treated with the compound of interest
-
Cell lysis buffer
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7)
-
96-well black microplate
-
Fluorometric plate reader
Protocol:
-
Seed cells in a 96-well plate and treat with the desired concentrations of the compound for the specified time.
-
Lyse the cells by adding cell lysis buffer and incubating on ice.
-
Transfer the cell lysates to a 96-well black microplate.
-
Add the fluorogenic caspase substrate to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
The fluorescence intensity is proportional to the caspase activity.
Western Blotting for Caspase Cleavage
This technique detects the cleaved (active) forms of caspases.
Materials:
-
Cells treated with the compound of interest
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against specific caspases (e.g., cleaved caspase-3, full-length caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat cells with the compound and harvest.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Annexin V Apoptosis Assay (Flow Cytometry)
This assay quantifies the percentage of apoptotic cells.[5][6]
Materials:
-
Cells treated with the compound of interest
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Protocol:
-
Treat cells with the compound and harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Experimental Workflow
Conclusion
The study of small molecules that modulate caspase activation is a promising avenue for the development of novel anti-cancer therapeutics. This guide has elucidated the indirect mechanism of caspase activation by the Smac mimetic this compound, which functions by inhibiting IAPs. In contrast, compounds like SM-1 directly activate procaspase-3, offering an alternative strategy to induce apoptosis, particularly in cancer cells with high levels of this zymogen. A thorough understanding of these distinct mechanisms, coupled with robust experimental validation using the protocols outlined herein, is crucial for advancing these molecules through the drug development pipeline. The continued exploration of both indirect and direct caspase activators will undoubtedly contribute to the expansion of our arsenal against cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SM-1, a novel PAC-1 derivative, activates procaspase-3 and causes cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule activation of procaspase-3 to caspase-3 as a personalized anticancer strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Early-Stage Research on SM-433: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-433 is a novel small molecule investigational drug identified as a potent Smac (Second Mitochondria-derived Activator of Caspase) mimetic. It functions as an antagonist of the Inhibitor of Apoptosis Proteins (IAPs), a family of endogenous proteins that can prevent programmed cell death (apoptosis). By mimicking the action of the endogenous protein Smac/DIABLO, this compound is designed to restore the natural apoptotic pathways in cancer cells, making it a promising candidate for oncology research and development. This document provides a technical guide to the core early-stage research on this compound, summarizing key preclinical data, outlining experimental methodologies, and visualizing its mechanism of action.
Core Mechanism of Action
This compound targets and inhibits the function of IAP proteins, most notably the X-linked inhibitor of apoptosis protein (XIAP). XIAP is a critical regulator of apoptosis, directly binding to and inactivating caspases-3, -7, and -9, which are key executioner enzymes in the apoptotic cascade. The BIR3 (Baculoviral IAP Repeat) domain of XIAP is responsible for the inhibition of caspase-9. This compound competes with pro-caspase-9 for binding to the BIR3 domain of XIAP, thereby liberating caspase-9 to initiate the downstream apoptotic signaling cascade. This targeted inhibition of IAPs is intended to sensitize cancer cells to apoptotic stimuli.
Quantitative In Vitro Efficacy Data
Early-stage research has focused on characterizing the binding affinity and cytotoxic effects of this compound in various cancer cell lines. The available quantitative data is summarized below.
| Parameter | Value | Target/Cell Line | Reference |
| Binding Affinity (IC50) | < 1 µM | XIAP BIR3 protein | [1] |
| Cytotoxicity (IC50) | < 10 µM | MDA-MB-231 (Human Breast Cancer) | [1] |
| Cytotoxicity (IC50) | < 10 µM | SK-OV-3 (Human Ovarian Cancer) | [1] |
Table 1: Summary of In Vitro Activity of this compound. This table presents the key quantitative data from early-stage in vitro studies of this compound, demonstrating its potent binding to its target and its cytotoxic effects on cancer cell lines.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are proprietary and are detailed within patent WO2008128171A2. However, this section provides representative, standardized protocols for the key assays typically used in the early-stage evaluation of IAP inhibitors like this compound.
XIAP BIR3 Binding Assay (Fluorescence Polarization)
This assay is designed to quantify the binding affinity of a compound to the XIAP BIR3 domain.
Materials:
-
Recombinant human XIAP BIR3 protein
-
Fluorescently labeled Smac-derived peptide probe (e.g., with 5-FAM)
-
Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
This compound (or test compound)
-
Black, low-volume 384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the microplate wells, add the assay buffer, the fluorescent probe at a fixed concentration (e.g., 1 nM), and the serially diluted this compound.
-
Initiate the binding reaction by adding the XIAP BIR3 protein at a fixed concentration (e.g., 10 nM).
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
The data is then analyzed to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent probe from the XIAP BIR3 protein.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
MDA-MB-231 and SK-OV-3 cancer cell lines
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
This compound (or test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells into the 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
Figure 1: Mechanism of Action of this compound in Overcoming XIAP-Mediated Apoptosis Inhibition. This diagram illustrates how this compound binds to the BIR3 domain of XIAP, preventing its inhibition of pro-caspase-9 and allowing the formation of the apoptosome, which leads to the activation of caspase-9 and subsequent execution of apoptosis.
Figure 2: Experimental Workflow for Early-Stage In Vitro Evaluation of this compound. This flowchart outlines the key experimental steps for characterizing a novel IAP inhibitor like this compound, from initial target binding assays to cellular cytotoxicity assessments.
Conclusion and Future Directions
The early-stage research on this compound has established its identity as a potent Smac mimetic that effectively targets the XIAP BIR3 domain and exhibits cytotoxic activity against cancer cell lines in vitro. The data presented provides a strong rationale for its further development as a potential anti-cancer therapeutic. Future research should focus on expanding the in vitro profiling to a broader range of cancer cell lines, investigating the potential for synergistic effects with other anti-cancer agents, and conducting in vivo studies to evaluate its efficacy and safety in preclinical models. A deeper understanding of the downstream signaling consequences of XIAP inhibition by this compound will also be crucial for identifying patient populations most likely to respond to this targeted therapy.
References
Methodological & Application
Application Notes and Protocols for miR-433 in Cancer Cell Research
Topic: The Role and Experimental Analysis of microRNA-433 (miR-433) in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: MicroRNA-433 (miR-433) is a small non-coding RNA molecule that plays a crucial role in the post-transcriptional regulation of gene expression. Emerging evidence indicates that miR-433 is frequently downregulated in a variety of human cancers, including but not limited to breast, colon, lung, and ovarian cancer, suggesting its function as a tumor suppressor.[1][2][3][4][5] Its expression levels are often inversely correlated with tumor progression, metastasis, and poor prognosis.[4][6] The tumor-suppressive functions of miR-433 are attributed to its ability to directly target and downregulate the expression of several oncogenes involved in key signaling pathways that govern cell proliferation, survival, migration, and invasion.[7][8][9] These application notes provide an overview of the experimental protocols to investigate the functional role of miR-433 in cancer cells.
Data Presentation
Table 1: Summary of miR-433 Expression in Cancer
| Cancer Type | Tissue/Cell Line | Observation | Reference |
| Breast Cancer | 42 paired tissues | Significantly lower in cancer tissues vs. normal adjacent tissues. | [1] |
| Breast Cancer | BT-549, MCF-7, MDA-MB-453, MDA-MB-231 cell lines | Downregulated compared to normal breast cell line MCF-10A. | [1] |
| Colon Cancer | 20 paired tissues | Significantly decreased in cancer tissues vs. adjacent normal tissues. | [2] |
| Colon Cancer | Caco-2, LOVO, HT29, SW480, SW620 cell lines | Significantly downregulated compared to control FHC cells. | [2] |
| Colorectal Cancer | 40 paired tissues | Lower in 92.5% of cancer tissues compared to adjacent normal mucosae. | [6] |
| Non-Small Cell Lung Cancer | Tissues and cell lines | Significantly downregulated. | [4] |
| Ovarian Cancer | 9 paired tissues | Markedly downregulated compared with matched normal ovary tissues. | [5] |
Table 2: Functional Effects of miR-433 Overexpression in Cancer Cells
| Cancer Cell Line | Assay | Quantitative Effect | Reference |
| BT-549 (Breast) | MTT Assay | Decreased proliferative activity compared to control. | [1] |
| BT-549 (Breast) | Flow Cytometry | Significantly increased proportion of apoptotic cells. | [1] |
| SW480 (Colon) | CCK-8 Assay | Significantly suppressed proliferation. | [2] |
| SW480 (Colon) | Transwell Assay | Significantly suppressed invasion. | [2] |
| LoVo (Colorectal) | CCK-8 Assay | Significantly reduced proliferation rate. | [6] |
| LoVo (Colorectal) | Transwell Assay | Significantly inhibited invasive capacity. | [6] |
| SW620, HCT116 (Colorectal) | MTT Assay | Reduced cell viability. | [10] |
| SW620, HCT116 (Colorectal) | Flow Cytometry | Promoted apoptosis. | [10] |
Experimental Protocols
Cell Culture and Transfection of miR-433 Mimics/Inhibitors
This protocol describes the transient transfection of synthetic miR-433 mimics or inhibitors into cancer cell lines to study its gain-of-function or loss-of-function effects.
Materials:
-
Cancer cell line of interest (e.g., BT-549, SW480)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
miR-433 mimics and negative control (NC) mimics
-
miR-433 inhibitors and negative control (NC) inhibitors
-
Lipofectamine 2000 or other suitable transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
Procedure:
-
Seed 2x10^5 cells per well in a 6-well plate and culture overnight to reach 70-80% confluency.
-
For each well, dilute 50 nM of miR-433 mimic/inhibitor or its respective negative control in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted miRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
-
Add the transfection complex dropwise to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with downstream assays.
Quantitative Real-Time PCR (qRT-PCR) for miR-433 Expression
This protocol is for quantifying the expression level of miR-433 in cells or tissues.
Materials:
-
TRIzol reagent or other RNA extraction kit
-
Reverse Transcription Kit with stem-loop primers for miRNA
-
SYBR Green or TaqMan-based qPCR master mix
-
miR-433 specific primers
-
U6 small nuclear RNA primers (as an internal control)
-
qPCR instrument
Procedure:
-
Extract total RNA from cell or tissue samples using TRIzol reagent.
-
Synthesize cDNA from the total RNA using a reverse transcription kit with a stem-loop primer specific for miR-433.
-
Perform qPCR using the synthesized cDNA, miR-433 specific primers, and a suitable qPCR master mix.
-
Use U6 snRNA as an internal control for normalization.
-
The cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec.[10]
-
Calculate the relative expression of miR-433 using the 2^-ΔΔCq method.[1][6]
Cell Viability/Proliferation Assay (MTT/CCK-8)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Transfected cells
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Seed transfected cells (e.g., 5x10^3 cells/well) in a 96-well plate and culture for the desired time points (e.g., 24, 48, 72 hours).[6]
-
For MTT assay: Add 10 µl of MTT solution (5 mg/ml) to each well and incubate for 4 hours at 37°C.[1] Remove the medium and add 150 µl of DMSO to dissolve the formazan crystals.
-
For CCK-8 assay: Add 10 µl of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.[1][10]
Apoptosis Assay by Flow Cytometry
This protocol quantifies the percentage of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Transfected cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest the transfected cells by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[1]
Cell Migration and Invasion Assay (Transwell Assay)
This protocol assesses the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size) with or without Matrigel coating (for invasion and migration assays, respectively)
-
24-well plates
-
Serum-free medium and medium with 10% FBS
-
Cotton swabs
-
Methanol and 0.1% crystal violet for staining
Procedure:
-
For invasion assays, pre-coat the Transwell inserts with Matrigel.
-
Seed transfected cells in the upper chamber of the Transwell insert in serum-free medium.
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol and stain with 0.1% crystal violet.
-
Count the stained cells under a microscope.
Western Blot Analysis
This protocol is for detecting the protein levels of miR-433 target genes and downstream signaling molecules.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., AKT3, HOXA1, Rap1a, p-ERK, ERK, Bcl-2, Bax) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the transfected cells with RIPA buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
Mandatory Visualization
Caption: miR-433 signaling pathways in cancer.
Caption: Experimental workflow for investigating miR-433 function.
References
- 1. MicroRNA-433 targets AKT3 and inhibits cell proliferation and viability in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroRNA-433 Represses Proliferation and Invasion of Colon Cancer Cells by Targeting Homeobox A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of MiRNA‐433 in malignant tumors of digestive tract as tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MicroRNA‑433 reduces cell proliferation and invasion in non‑small cell lung cancer via directly targeting E2F transcription factor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MicroRNA-433 inhibits migration and invasion of ovarian cancer cells via targeting Notch1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduced miR-433 expression is associated with advanced stages and early relapse of colorectal cancer and restored miR-433 expression suppresses the migration, invasion and proliferation of tumor cells in vitro and in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. miR-433 inhibits breast cancer cell growth via the MAPK signaling pathway by targeting Rap1a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MicroRNA-433 targets AKT3 and inhibits cell proliferation and viability in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MicroRNA-433 Represses Proliferation and Invasion of Colon Cancer Cells by Targeting Homeobox A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. miR-433 reduces cell viability and promotes cell apoptosis by regulating MACC1 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of SM-433 In Vitro
Topic: Determining IC50 of SM-433 in vitro Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
The half-maximal inhibitory concentration (IC50) is a critical parameter in pharmacology and drug discovery, quantifying the potency of a substance in inhibiting a specific biological or biochemical function.[1] It represents the concentration of a drug required to inhibit a biological process by 50%.[1][2][3] For novel therapeutic candidates like this compound, a hypothetical small molecule inhibitor, accurate determination of its IC50 value is a fundamental step in the preclinical drug development process.[4] This value provides a quantitative measure of the compound's efficacy and is essential for comparing its potency with other compounds and for making informed decisions in lead optimization.[3]
These application notes provide a comprehensive guide for determining the in vitro IC50 of this compound using cell-based assays. The protocols detailed below focus on the use of colorimetric assays, such as the MTT and XTT assays, which measure cell viability as a function of metabolic activity.[5] These methods are widely used due to their reliability, sensitivity, and suitability for high-throughput screening.[6]
Principle of the Assay
Cell viability assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are based on the enzymatic reduction of a tetrazolium salt by metabolically active cells.[5] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring, resulting in the formation of a colored formazan product.[5][7] The amount of formazan produced is directly proportional to the number of living cells.[5] By treating cells with varying concentrations of this compound, a dose-response curve can be generated, from which the IC50 value can be calculated.[2]
Hypothetical Signaling Pathway for this compound
Small molecule inhibitors often target specific components of signaling pathways that are dysregulated in diseases such as cancer. For the purpose of this protocol, we will hypothesize that this compound is an inhibitor of a receptor tyrosine kinase (RTK) signaling pathway, a common target in oncology.
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Workflow
The overall workflow for determining the IC50 of this compound is a multi-step process that involves careful planning and execution.
Caption: Experimental workflow for IC50 determination.
Materials and Reagents
-
Target cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
MTT solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Experimental Protocols
Protocol 1: MTT Assay for IC50 Determination
The MTT assay is a widely used colorimetric assay to assess cell viability.[5] It is based on the conversion of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases of living cells.
I. Cell Seeding
-
Culture the chosen cancer cell line in complete medium until it reaches 70-80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.
-
Count the cells and adjust the concentration to a predetermined optimal seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]
II. Compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations. It is advisable to perform a preliminary experiment with a broad range of concentrations to determine the approximate IC50.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5]
III. MTT Assay Procedure
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C.[5]
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.[7]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[5]
Protocol 2: XTT Assay for IC50 Determination
The XTT assay is an alternative to the MTT assay where the product is a water-soluble formazan, eliminating the need for a solubilization step.[5]
I. & II. Cell Seeding and Compound Treatment
Follow steps I and II from the MTT Assay Protocol.
III. XTT Assay Procedure
-
After the compound treatment period, prepare the XTT working solution according to the manufacturer's instructions (typically by mixing the XTT reagent and an electron coupling reagent).
-
Add 50 µL of the freshly prepared XTT working solution to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized for the specific cell line.[5]
-
Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended for background subtraction.[5]
Data Presentation and Analysis
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software program (e.g., GraphPad Prism).[8]
Calculation of Percent Viability:
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
Data Summary Table
The results should be summarized in a clear and structured table for easy comparison.
| Cell Line | Treatment Time (hours) | IC50 of this compound (µM) | 95% Confidence Interval |
| HeLa | 24 | Value | Value |
| 48 | Value | Value | |
| 72 | Value | Value | |
| A549 | 24 | Value | Value |
| 48 | Value | Value | |
| 72 | Value | Value | |
| MCF-7 | 24 | Value | Value |
| 48 | Value | Value | |
| 72 | Value | Value |
Note: The "Value" fields in the table are placeholders to be filled with experimental data.
Conclusion
This document provides detailed protocols for determining the in vitro IC50 of the hypothetical small molecule inhibitor this compound using standard cell viability assays. Accurate and reproducible IC50 determination is a cornerstone of early-stage drug discovery, providing essential data for the continued development of promising therapeutic agents. Researchers should optimize the described protocols for their specific cell lines and experimental conditions to ensure the highest quality data.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. courses.edx.org [courses.edx.org]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. altogenlabs.com [altogenlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for miR-433 Treatment in MDA-MB-231 Cells
Disclaimer: Initial searches for "SM-433" did not yield specific results for a therapeutic agent used on MDA-MB-231 cells. It is presumed that the intended topic is miR-433 , a microRNA that functions as a tumor suppressor in breast cancer. The following documentation is based on this assumption and synthesizes published research on the effects of miR-433 in breast cancer cell lines, including MDA-MB-231.
Introduction
MicroRNA-433 (miR-433) is a small non-coding RNA molecule that plays a crucial role in post-transcriptional gene regulation. In the context of breast cancer, miR-433 has been identified as a tumor suppressor.[1] Its expression is significantly decreased in breast cancer tissues and cell lines.[1][2][3] The reintroduction of miR-433 into breast cancer cells, such as the triple-negative breast cancer (TNBC) line MDA-MB-231, has been shown to inhibit key oncogenic processes.
Functionally, elevating miR-433 levels suppresses cell proliferation, and migration, and induces programmed cell death (apoptosis).[1] These effects are primarily mediated through the direct targeting and downregulation of specific oncogenes, including Rap1a and AKT3 .[1][2] By targeting Rap1a, miR-433 effectively inactivates the MAPK signaling pathway, a critical cascade for cell growth and survival.[1][3]
These application notes provide an overview of the functional effects of miR-433 in MDA-MB-231 cells and detailed protocols for experimental validation.
Data Summary
The functional outcomes of modulating miR-433 expression in breast cancer cells are summarized below. Experiments typically involve transfecting cells with a miR-433 mimic (to increase its function) or a miR-433 inhibitor (to decrease its function).
Table 1: Effects of Modulating miR-433 Levels in Breast Cancer Cells
| Experimental Endpoint | Treatment Condition | Cell Line(s) | Observed Effect | Reference |
| Cell Proliferation | miR-433 mimic (overexpression) | BT-549, MCF-7, 4T1 | Significant inhibition of cell proliferation. | [1][4][5] |
| anti-miR-433 (inhibition) | MDA-MB-231 | Increased cell proliferation and viability. | [2][5] | |
| Apoptosis | miR-433 mimic (overexpression) | BT-549, MCF-7, 4T1 | Significant induction of apoptosis. | [1][4][5] |
| Protein Expression | miR-433 mimic (overexpression) | MCF-7, 4T1 | Increased levels of pro-apoptotic proteins (Caspase-3, Bax, PARP1); Decreased levels of anti-apoptotic protein (Bcl-2). | [1][4] |
| Target Gene Expression | miR-433 mimic (overexpression) | Breast Cancer Cells | Direct downregulation of Rap1a and AKT3 protein levels. | [1][2] |
| Cell Migration | miR-433 mimic (overexpression) | MCF-7, 4T1 | Significant inhibition of cell migration. | [1][4] |
Key Signaling Pathway: miR-433/Rap1a/MAPK Axis
miR-433 exerts its tumor-suppressive effects by directly binding to the 3'-untranslated region (3'-UTR) of Rap1a mRNA, leading to its degradation and reduced protein expression. Rap1a is a small GTPase that, when active, stimulates the Mitogen-Activated Protein Kinase (MAPK) pathway (also known as the Ras-Raf-MEK-ERK pathway). This pathway is a central regulator of cell proliferation, survival, and migration. By inhibiting Rap1a, miR-433 effectively dampens MAPK signaling, leading to reduced cancer cell growth and survival.[1][3]
Caption: The miR-433 signaling pathway in breast cancer cells.
Experimental Protocols
The following protocols provide a framework for studying the effects of miR-433 in MDA-MB-231 cells.
-
Medium Preparation: Prepare complete growth medium consisting of Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Cell Thawing: Thaw cryopreserved MDA-MB-231 cells rapidly in a 37°C water bath. Transfer cells to a sterile conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Culturing: Culture cells in a T-75 flask at 37°C in a humidified incubator without CO2 . MDA-MB-231 cells are adapted to grow in a CO2-free environment with L-15 medium.
-
Passaging: When cells reach 80-90% confluency, remove the medium and wash once with Phosphate-Buffered Saline (PBS). Add 2-3 mL of a dissociation reagent (e.g., TrypLE™) and incubate for 5-10 minutes at 37°C. Neutralize with 7 mL of complete medium, collect cells, and centrifuge. Resuspend and re-plate at a desired density (e.g., 1:4 to 1:6 split ratio).
This protocol is for a 6-well plate format. Adjust volumes accordingly for other formats.
-
Cell Seeding: The day before transfection, seed 2.5 x 10⁵ MDA-MB-231 cells per well in 2 mL of complete growth medium. Ensure cells are 50-80% confluent on the day of transfection.
-
Complex Preparation:
-
For each well, prepare two tubes:
-
Tube A (miRNA): Dilute 50 nM (final concentration) of miR-433 mimic, anti-miR-433, or a negative control (miR-Ctrl) into 100 µL of serum-free medium (e.g., Opti-MEM™). Mix gently.
-
Tube B (Lipofectamine): Dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Combine: Add the diluted miRNA (Tube A) to the diluted transfection reagent (Tube B). Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the 200 µL miRNA-lipid complex drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C for 48 to 72 hours before proceeding with downstream assays.[5]
Downstream Assays and Experimental Workflow
The following diagram illustrates a typical workflow for analyzing the effects of miR-433 modulation.
Caption: Standard workflow for miR-433 functional analysis.
-
Transfection: Perform transfection in a 96-well plate, seeding 5,000 cells per well the day prior.[5]
-
Incubation: After the desired incubation period (e.g., 24, 48, 72 hours post-transfection), add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell proliferation is proportional to the absorbance.[5]
-
Cell Collection: Following transfection in a 6-well plate, harvest the cells by trypsinization. Collect both adherent and floating cells to include the apoptotic population.
-
Staining: Wash the cells with cold PBS and resuspend in 1X Binding Buffer. Stain the cells using an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol.[5]
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
-
Protein Extraction: After transfection, wash cells with cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Electrophoresis: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Rap1a, anti-p-ERK, anti-ERK, anti-Caspase-3, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
References
- 1. miR-433 inhibits breast cancer cell growth via the MAPK signaling pathway by targeting Rap1a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroRNA-433 targets AKT3 and inhibits cell proliferation and viability in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. miR-433 inhibits breast cancer cell growth via the MAPK signaling pathway by targeting Rap1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MicroRNA-433 targets AKT3 and inhibits cell proliferation and viability in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating the Effects of SM-433 in SK-OV-3 Ovarian Cancer Research
Topic: Using SM-433 in SK-OV-3 Ovarian Cancer Research Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, there is no publicly available information on a compound designated "this compound" in the context of SK-OV-3 or any other cancer research. The following application notes and protocols are provided as a hypothetical framework based on common experimental designs for evaluating novel compounds in the SK-OV-3 ovarian cancer cell line. The proposed mechanisms of action are based on signaling pathways known to be relevant in SK-OV-3 cells, such as the PI3K/Akt/mTOR and STAT3 pathways. All data presented in tables and figures are illustrative examples and not based on experimental results.
Introduction
The SK-OV-3 cell line is a widely used model for high-grade serous ovarian adenocarcinoma. These cells are known for their resistance to several cytotoxic drugs and exhibit overexpression of HER2.[1] Key signaling pathways, including the PI3K/Akt/mTOR and STAT3 pathways, are often dysregulated in SK-OV-3 cells and represent critical targets for therapeutic intervention.[2][3] This document provides a hypothetical framework for evaluating the efficacy and mechanism of action of a novel investigational compound, this compound, in the SK-OV-3 cell line.
Hypothetical Mechanism of Action of this compound
For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the STAT3 signaling pathway. Persistent activation of STAT3 is a common feature in ovarian cancer, contributing to cell proliferation, survival, and invasion.[3][4] We will also explore its potential secondary effects on the PI3K/Akt pathway, as crosstalk between these two pathways is well-documented.
Caption: Hypothetical signaling pathway of this compound in SK-OV-3 cells.
Quantitative Data Summary (Illustrative)
The following tables represent hypothetical data from key experiments to assess the efficacy of this compound.
Table 1: Cell Viability (IC50) of this compound in SK-OV-3 Cells
| Treatment Time | IC50 (µM) |
| 24 hours | 15.2 |
| 48 hours | 8.5 |
| 72 hours | 4.1 |
Table 2: Apoptosis Induction by this compound in SK-OV-3 Cells (48-hour treatment)
| This compound Conc. (µM) | % Apoptotic Cells (Annexin V+) |
| 0 (Control) | 5.3 ± 1.2 |
| 5 | 25.8 ± 3.1 |
| 10 | 48.2 ± 4.5 |
| 20 | 72.6 ± 5.9 |
Table 3: Effect of this compound on Protein Expression (48-hour treatment, 10 µM)
| Protein | Relative Expression (Fold Change vs. Control) |
| p-STAT3 (Tyr705) | 0.15 |
| Total STAT3 | 0.98 |
| Bcl-2 | 0.32 |
| Cleaved Caspase-3 | 4.5 |
| p-Akt (Ser473) | 0.75 |
| Total Akt | 1.02 |
Experimental Protocols
Cell Culture
The SK-OV-3 human ovarian adenocarcinoma cell line (ATCC® HTB-77™) should be cultured in McCoy's 5A Medium Modified supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies.[5]
-
Seed SK-OV-3 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard flow cytometry procedures.[6]
-
Seed SK-OV-3 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This protocol follows standard Western blotting procedures.[5][6]
-
Treat SK-OV-3 cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-cleaved Caspase-3, anti-p-Akt, anti-Akt, and anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for evaluating this compound in SK-OV-3 cells.
Conclusion and Future Directions
These hypothetical application notes provide a comprehensive framework for the initial investigation of a novel compound, this compound, in SK-OV-3 ovarian cancer cells. Based on our illustrative data, this compound demonstrates dose- and time-dependent cytotoxicity, induces apoptosis, and inhibits the STAT3 signaling pathway. Further studies would be required to confirm these findings and to investigate the in vivo efficacy of this compound using SK-OV-3 xenograft models. Additionally, exploring potential synergistic effects with standard-of-care chemotherapeutics, such as cisplatin, to which SK-OV-3 cells are known to be resistant, would be a valuable next step.[7]
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. mdpi.com [mdpi.com]
- 3. STAT3 signaling in ovarian cancer: a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.foxchase.org [profiles.foxchase.org]
- 5. europeanreview.org [europeanreview.org]
- 6. UNBS5162 inhibits SKOV3 ovarian cancer cell proliferation by regulating the PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols: SM-433 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-433 is a potent, cell-permeable, small-molecule Smac mimetic that functions as an antagonist of the Inhibitor of Apoptosis Proteins (IAPs). By mimicking the endogenous mitochondrial protein Smac/DIABLO, this compound binds to IAPs, primarily XIAP, cIAP1, and cIAP2, thereby relieving their inhibition of caspases and promoting apoptosis. The overexpression of IAPs is a known mechanism of resistance to chemotherapy in various cancer types. The combination of this compound with conventional chemotherapeutic agents is a promising strategy to overcome this resistance and enhance anti-tumor efficacy.
These application notes provide an overview of the mechanism of action of this compound in combination with chemotherapy, along with detailed protocols for in vitro and in vivo studies to evaluate the synergistic anti-cancer effects. While specific preclinical data for this compound in combination with chemotherapy is limited in publicly available literature, the data presented here is based on studies of other well-characterized Smac mimetics, such as LCL161 and Birinapant, and is intended to be representative of the expected outcomes for this class of compounds.
Mechanism of Action: Synergistic Induction of Apoptosis
The combination of this compound with chemotherapy leverages a dual-pronged attack on cancer cells. Chemotherapeutic agents induce cellular stress and DNA damage, which can trigger the intrinsic apoptotic pathway. However, cancer cells often evade this by overexpressing IAPs, which sequester and inhibit caspases.
This compound acts to:
-
Antagonize XIAP: this compound binds to the BIR3 domain of XIAP, preventing it from inhibiting caspase-9 and downstream effector caspases like caspase-3 and -7.
-
Induce cIAP1/2 Degradation: Binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.
-
Activate the Non-Canonical NF-κB Pathway: The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), resulting in the activation of the non-canonical NF-κB pathway and the production of endogenous TNF-α.
-
Sensitize to Apoptosis: The autocrine or paracrine signaling of TNF-α, combined with the direct inhibition of XIAP, significantly lowers the threshold for apoptosis induction by chemotherapeutic agents.
This synergistic action is depicted in the signaling pathway diagram below.
Caption: Signaling pathway of this compound in combination with chemotherapy.
Preclinical Data (Representative Data from Smac Mimetic Studies)
The following tables summarize quantitative data from preclinical studies of Smac mimetics (LCL161 and Birinapant) in combination with various chemotherapeutic agents. This data illustrates the potential synergistic effects that could be expected when using this compound.
Table 1: In Vitro Cytotoxicity of Smac Mimetics in Cancer Cell Lines
| Cell Line | Cancer Type | Smac Mimetic | IC50 (µM) | Citation |
| WSU-DLCL2 | B-cell Lymphoma | LCL161 | 0.22 | [1] |
| Raji 4RH | B-cell Lymphoma | LCL161 | 37.95 | [1] |
| RL 4RH | B-cell Lymphoma | LCL161 | 43.76 | [1] |
| UMSCC-1 | HNSCC | Birinapant | >1 | [2] |
| UMSCC-46 | HNSCC | Birinapant | ~0.05 | [2] |
Table 2: Synergistic Effects of Smac Mimetics in Combination with Chemotherapy (In Vitro)
| Cell Line | Cancer Type | Smac Mimetic | Chemotherapy | Combination Index (CI) | Result | Citation |
| KKU-213A (GEM/CIS-R) | Cholangiocarcinoma | LCL161 | Gemcitabine/Cisplatin | < 1 | Synergism | [3] |
| KKU-213L (GEM/CIS-R) | Cholangiocarcinoma | LCL161 | Gemcitabine/Cisplatin | < 1 | Synergism | [3] |
| UMSCC-1 | HNSCC | Birinapant | Docetaxel | < 1 | Synergism | [2] |
| UMSCC-46 | HNSCC | Birinapant | Docetaxel | < 1 | Synergism | [2] |
Note: A Combination Index (CI) < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and chemotherapy.
In Vitro Protocols
1. Cell Viability and Synergy Analysis
-
Objective: To determine the cytotoxic effects of this compound and a chemotherapeutic agent, alone and in combination, and to quantify their synergistic interaction.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (stock solution in appropriate solvent)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
-
Synergy analysis software (e.g., CompuSyn)
-
-
Protocol:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent.
-
Treat cells with:
-
This compound alone at various concentrations.
-
Chemotherapeutic agent alone at various concentrations.
-
A combination of this compound and the chemotherapeutic agent at a constant ratio or in a matrix format.
-
Vehicle control (e.g., DMSO).
-
-
Incubate the plates for 48-72 hours.
-
Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent alone.
-
Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
2. Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by this compound and chemotherapy, alone and in combination.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Chemotherapeutic agent
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound, the chemotherapeutic agent, or the combination at predetermined concentrations (e.g., IC50 values). Include a vehicle control.
-
Incubate for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. Western Blot Analysis
-
Objective: To assess the effect of this compound and chemotherapy on key proteins in the apoptosis and NF-κB pathways.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Chemotherapeutic agent
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., against cIAP1, XIAP, cleaved caspase-3, cleaved PARP, p52, RelB)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
-
Imaging system
-
-
Protocol:
-
Treat cells as described for the apoptosis assay.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
References
- 1. The SMAC mimetic LCL-161 displays antitumor activity in preclinical models of rituximab-resistant B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination effects of SMAC mimetic birinapant with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining the SMAC mimetic LCL161 with Gemcitabine plus Cisplatin therapy inhibits and prevents the emergence of multidrug resistance in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Studies of SM-433 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-433 is a potent, cell-permeable, monovalent Smac mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), including XIAP, cIAP1, and cIAP2. By mimicking the N-terminal tetrapeptide (AVPI) of the endogenous IAP antagonist Smac/DIABLO, this compound binds to the BIR domains of IAPs, leading to their degradation and subsequent activation of apoptotic pathways in cancer cells. Overexpression of IAPs is a common mechanism by which tumor cells evade apoptosis and develop resistance to conventional therapies. Therefore, targeting IAPs with Smac mimetics like this compound presents a promising strategy for cancer treatment, either as a monotherapy or in combination with other anti-cancer agents.
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in preclinical animal models of cancer. The protocols are based on established methodologies for studying Smac mimetics and can be adapted for various cancer types.
Signaling Pathway of this compound
This compound, as a Smac mimetic, primarily functions by antagonizing IAP proteins, which are key regulators of apoptosis and cell survival signaling pathways. The binding of this compound to cIAP1/2 induces their rapid auto-ubiquitination and subsequent proteasomal degradation. This degradation of cIAPs has two major consequences: stabilization of NIK (NF-κB-inducing kinase), leading to the activation of the non-canonical NF-κB pathway, and the formation of a pro-apoptotic complex (Ripoptosome) containing RIPK1, FADD, and Caspase-8, which triggers apoptosis, often in a TNF-α dependent manner.
Caption: Signaling pathway of this compound leading to apoptosis.
Recommended Animal Models
The choice of animal model is critical for the successful evaluation of this compound's efficacy. Subcutaneous xenograft models in immunodeficient mice are widely used and recommended for initial efficacy studies.
Table 1: Recommended Human Cancer Cell Lines for Xenograft Models
| Cancer Type | Cell Line | Rationale for Selection |
| Breast Cancer | MDA-MB-231 | Triple-negative breast cancer (TNBC) model, known to be sensitive to Smac mimetics.[1][2] |
| SUM149 | Inflammatory breast cancer model, also shown to be responsive to Smac mimetics. | |
| Ovarian Cancer | OVCAR-3 | High-grade serous ovarian cancer model, commonly used in xenograft studies.[3] |
| SK-OV-3 | Ovarian adenocarcinoma cell line used in Smac mimetic studies. | |
| Melanoma | A375 | Malignant melanoma cell line. |
| 451Lu | Melanoma cell line used to test birinapant efficacy.[4] | |
| Colorectal Cancer | HT-1376 | Bladder carcinoma, but used in colorectal cancer studies with Smac mimetics. |
Experimental Protocols
Experimental Workflow
The general workflow for an in vivo efficacy study of this compound involves several key stages, from animal model selection and tumor implantation to data analysis and interpretation.
Caption: General workflow for in vivo efficacy studies of this compound.
Protocol 1: Subcutaneous Xenograft Tumor Model
1. Animal Husbandry:
- Use female athymic nude mice (nu/nu), 6-8 weeks old.
- House animals in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle.
- Provide ad libitum access to sterile food and water.
- Allow at least one week of acclimatization before any experimental procedures.
2. Cell Preparation and Implantation:
- Culture selected human cancer cells (e.g., MDA-MB-231) in the recommended medium until they reach 80-90% confluency.
- Harvest cells using trypsin-EDTA and wash twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
- Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 107 cells/mL.
- Anesthetize the mice (e.g., using isoflurane).
- Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the length (L) and width (W) of the tumor with a digital caliper every 2-3 days.
- Calculate tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2.
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. Drug Formulation and Administration:
- This compound Formulation: Based on formulations for similar Smac mimetics like birinapant, this compound can be formulated in a vehicle such as 12.5% Captisol in sterile water, with the pH adjusted to 4.0.[1] The final concentration should be prepared to deliver the desired dose in a volume of approximately 100-200 µL.
- Administration: Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical dosing schedule could be 15-30 mg/kg, administered every other day or twice weekly for 3-4 weeks.[5]
- The control group should receive the vehicle only, following the same administration route and schedule.
5. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight twice weekly throughout the treatment period.
- At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach the maximum allowed size), euthanize the mice.
- Excise the tumors, measure their final weight, and fix them in 10% neutral buffered formalin for further analysis or snap-freeze in liquid nitrogen for biochemical assays.
Protocol 2: Pharmacodynamic and Histopathological Analysis
1. Western Blot for Target Engagement:
- Homogenize a portion of the snap-frozen tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Perform SDS-PAGE and transfer proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against cIAP1, cIAP2, XIAP, cleaved Caspase-3, and PARP. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
- Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) detection system.
2. Immunohistochemistry (IHC) for Apoptosis Markers:
- Paraffin-embed the formalin-fixed tumor tissues and cut 4-5 µm sections.
- Deparaffinize and rehydrate the tissue sections.
- Perform antigen retrieval using a citrate-based buffer (pH 6.0).
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific binding with a blocking serum.
- Incubate with a primary antibody against cleaved Caspase-3 overnight at 4°C.
- Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
- Develop the signal with a DAB substrate kit and counterstain with hematoxylin.
- Dehydrate, clear, and mount the slides.
- Quantify the percentage of cleaved Caspase-3 positive cells in multiple high-power fields.
3. TUNEL Assay for DNA Fragmentation:
- Use a commercial TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit on paraffin-embedded tumor sections.
- Follow the manufacturer's instructions for deparaffinization, rehydration, and proteinase K digestion.
- Incubate the sections with the TdT reaction mixture.
- For fluorescent detection, counterstain with DAPI and visualize under a fluorescence microscope.
- For chromogenic detection, use an anti-digoxigenin-POD antibody and a DAB substrate, followed by counterstaining with methyl green.
- Calculate the apoptotic index as the percentage of TUNEL-positive cells.
4. General Histopathological Evaluation:
- Stain paraffin-embedded tumor sections with Hematoxylin and Eosin (H&E).
- Evaluate the tumor sections for features such as tumor morphology, mitotic index, and extent of necrosis.
- A semi-quantitative scoring system can be used to assess the degree of necrosis (e.g., 0 = no necrosis, 1 = <10%, 2 = 10-50%, 3 = >50%).
Data Presentation
Quantitative data from efficacy studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 2: In Vivo Efficacy of Birinapant in MDA-MB-231 Xenograft Model
| Treatment Group | Day 0 Tumor Volume (mm³) (Mean ± SEM) | Day 38 Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | 125 ± 15 | 1850 ± 250 | - |
| Birinapant (15 mg/kg) | 128 ± 18 | 950 ± 180 | 48.6 |
| Gemcitabine (15 mg/kg) | 126 ± 16 | 750 ± 150 | 59.5 |
| Birinapant + Gemcitabine | 127 ± 17 | 250 ± 80 | 86.5 |
| Data are representative and adapted from published studies for illustrative purposes.[4][5] |
Table 3: Pharmacodynamic and Apoptotic Markers in MDA-MB-231 Xenograft Tumors
| Treatment Group | cIAP1 Expression (Relative to Control) | Cleaved Caspase-3 (% Positive Cells) | TUNEL Apoptotic Index (%) |
| Vehicle Control | 1.00 | < 5 | < 2 |
| This compound | ↓↓↓ | 20 - 30 | 15 - 25 |
| Combination Therapy | ↓↓↓↓ | 40 - 60 | 35 - 55 |
| Expected trends based on the mechanism of action of Smac mimetics. ↓ indicates a decrease in expression. |
Conclusion
The provided application notes and protocols offer a comprehensive framework for conducting preclinical efficacy studies of the Smac mimetic this compound in animal models. By utilizing appropriate xenograft models and detailed experimental procedures, researchers can effectively evaluate the anti-tumor activity of this compound and its potential for clinical development. The inclusion of pharmacodynamic and histopathological analyses will provide crucial insights into the mechanism of action of this compound in vivo. Careful adherence to these protocols will ensure the generation of robust and reproducible data for advancing the understanding and application of this promising class of anti-cancer agents.
References
- 1. oraclebio.com [oraclebio.com]
- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Measuring Apoptosis Following SM-433 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring apoptosis induced by SM-433, a potent Smac mimetic that functions as an inhibitor of Inhibitor of Apoptosis Proteins (IAPs).[1] By targeting IAPs, this compound promotes the activation of caspases, the key executioners of apoptosis, making it a promising candidate for cancer therapy. This document outlines the underlying mechanism of this compound-induced apoptosis and provides detailed protocols for its quantification.
Mechanism of Action: this compound Induced Apoptosis
In healthy cells, Inhibitor of Apoptosis Proteins (IAPs) bind to and suppress the activity of caspases, thereby preventing unwanted apoptosis. In cancer cells, the overexpression of IAPs can contribute to tumor survival and resistance to therapy. This compound, as a Smac mimetic, mimics the endogenous mitochondrial protein Smac/DIABLO. Upon its introduction, this compound binds to IAPs, displacing them from caspases. This action liberates caspases, particularly caspase-3 and caspase-7, allowing them to execute the apoptotic program, which is characterized by distinct morphological and biochemical changes within the cell.
References
Application Notes and Protocols for Flow Cytometry Analysis with SM-433
Disclaimer: The following application note has been generated for a hypothetical molecule, SM-433, to illustrate the creation of detailed flow cytometry application notes and protocols. The experimental data and specific mechanism of action are illustrative.
Introduction to this compound
This compound is a novel small molecule inhibitor currently under investigation for its potential as an anti-cancer therapeutic. It is a potent and selective inducer of apoptosis and cell cycle arrest in various tumor cell lines. The primary mechanism of action of this compound is through the activation of the p53 tumor suppressor pathway, leading to cell cycle arrest at the G1/S checkpoint and subsequent induction of apoptosis. This application note provides detailed protocols for the analysis of this compound's effects on the cell cycle, apoptosis, and intracellular signaling pathways using flow cytometry.
Mechanism of Action: p53-Mediated Cell Cycle Arrest and Apoptosis
This compound intercalates with DNA, causing single-strand breaks that activate ATM (Ataxia Telangiectasia Mutated) kinase. Activated ATM phosphorylates and activates p53. Phosphorylated p53 acts as a transcription factor, upregulating the expression of p21, a cyclin-dependent kinase inhibitor that induces cell cycle arrest, and Bax, a pro-apoptotic protein that leads to the activation of the caspase cascade and programmed cell death.
Application 1: Cell Cycle Analysis
Flow cytometry can be utilized to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[1][2][3][4][5] This is a crucial assay to evaluate the effect of this compound on cell cycle progression.
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide (PI)
-
Cell Culture and Treatment:
-
Seed cells (e.g., Jurkat) at a density of 1 x 10^6 cells/mL in a T25 flask.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with 5 mL of cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
Fix the cells by adding 4.5 mL of cold 70% ethanol dropwise while vortexing gently.
-
Incubate on ice or at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with 5 mL of cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a 488 nm laser for excitation and a detector appropriate for PI emission (typically ~617 nm).
-
Collect data for at least 10,000 events per sample.
-
Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo).
-
Data Presentation: Effect of this compound on Cell Cycle Distribution
| This compound Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| 1 | 55.6 ± 2.5 | 28.1 ± 1.8 | 16.3 ± 1.0 |
| 5 | 68.9 ± 3.0 | 15.4 ± 1.3 | 15.7 ± 0.9 |
| 10 | 75.1 ± 3.2 | 10.2 ± 1.1 | 14.7 ± 0.8 |
Application 2: Apoptosis Analysis
Annexin V staining in conjunction with a viability dye like Propidium Iodide (PI) allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8][9] This assay is fundamental for quantifying the apoptotic effects of this compound.
Experimental Protocol: Apoptosis Assay with Annexin V and PI
-
Cell Culture and Treatment:
-
Seed cells at a density of 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with 5 mL of cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use a 488 nm laser for excitation.
-
Collect FITC fluorescence (for Annexin V) and PI fluorescence.
-
Analyze the dot plots to quantify the different cell populations.
-
Data Presentation: Effect of this compound on Apoptosis Induction
| This compound Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 95.3 ± 1.8 | 2.1 ± 0.5 | 2.6 ± 0.6 |
| 1 | 85.2 ± 2.2 | 8.5 ± 1.1 | 6.3 ± 0.9 |
| 5 | 60.7 ± 3.1 | 25.4 ± 2.0 | 13.9 ± 1.5 |
| 10 | 35.8 ± 2.8 | 40.1 ± 2.5 | 24.1 ± 2.2 |
Application 3: Intracellular Signaling Analysis (Phospho-Flow)
Phospho-flow cytometry allows for the measurement of protein phosphorylation at the single-cell level, providing insights into signaling pathway activation.[10][11][12][13] This can be used to confirm the activation of the p53 pathway by this compound by measuring the phosphorylation of p53.
Experimental Protocol: Phospho-p53 (Ser15) Staining
-
Cell Culture and Treatment:
-
Seed cells at 1 x 10^6 cells/mL.
-
Treat cells with 10 µM this compound for 0, 15, 30, and 60 minutes.
-
-
Cell Fixation and Permeabilization:
-
Fix cells immediately after treatment by adding formaldehyde to a final concentration of 1.6% for 10 minutes at room temperature.
-
Permeabilize the cells by adding ice-cold 90% methanol and incubating on ice for 30 minutes.
-
-
Staining:
-
Wash the cells twice with FACS buffer (PBS with 1% BSA).
-
Resuspend the cell pellet in 100 µL of FACS buffer containing an anti-phospho-p53 (Ser15) antibody conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Incubate in the dark at room temperature for 60 minutes.
-
Wash the cells once with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 500 µL of FACS buffer.
-
Analyze on a flow cytometer using the appropriate laser and filter for the chosen fluorophore.
-
Quantify the median fluorescence intensity (MFI) of the phospho-p53 signal.
-
Data Presentation: Time-Course of p53 Phosphorylation Induced by this compound
| Time (minutes) | Median Fluorescence Intensity (MFI) of Phospho-p53 (Ser15) |
| 0 | 50 ± 5 |
| 15 | 250 ± 20 |
| 30 | 800 ± 55 |
| 60 | 1200 ± 80 |
Experimental Workflow Diagram
References
- 1. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. m.youtube.com [m.youtube.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow cytometric analysis of cell signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phospho-Specific Flow Cytometry Reveals Signaling Heterogeneity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
SM-433 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of SM-433, a potent Smac mimetic and inhibitor of apoptosis proteins (IAPs). Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure successful preparation and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic small molecule that functions as a Smac mimetic. It targets and inhibits the activity of Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, cIAP1, and cIAP2.[1] By mimicking the endogenous protein Smac/DIABLO, this compound relieves the IAP-mediated suppression of caspases, thereby promoting apoptosis (programmed cell death) in cancer cells.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[2] A concentration of 40 mg/mL in DMSO has been reported.[2]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: It is not recommended to dissolve this compound directly in aqueous buffers. Like many small molecule inhibitors, this compound is likely to have low solubility in aqueous solutions and may precipitate. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium.
Q4: How should I store the this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue: I observed precipitation after diluting my this compound DMSO stock solution into my aqueous cell culture medium.
-
Question 1: What is the final concentration of DMSO in my culture medium?
-
Answer: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), and ideally below 0.1%. If you are using a high concentration of this compound that requires a larger volume of the DMSO stock, you may be exceeding this limit, which can also affect the solubility of the compound upon dilution.
-
-
Question 2: At what temperature was my aqueous medium when I added the this compound stock?
-
Answer: Adding a cold DMSO stock to a warm aqueous medium can sometimes cause the compound to precipitate out of solution due to a rapid temperature change. Ensure that both your stock solution and the dilution medium are at room temperature before mixing.
-
-
Question 3: How did I mix the this compound stock solution into the aqueous medium?
-
Answer: To ensure proper mixing and to avoid localized high concentrations that can lead to precipitation, add the this compound DMSO stock dropwise to the aqueous medium while gently vortexing or swirling the tube. Do not add the aqueous medium to the DMSO stock.
-
-
Question 4: What is the final concentration of this compound I am trying to achieve?
-
Answer: It is possible that the desired final concentration of this compound in your aqueous medium is above its solubility limit. If you have followed all the above steps and still observe precipitation, you may need to lower the final concentration of this compound or consider using a formulation with solubilizing agents for your specific application.
-
Quantitative Solubility Data
The following table summarizes the available solubility information for this compound.
| Solvent | Concentration | Notes |
| DMSO | ≥ 40 mg/mL | A stock solution of 40 mg/mL has been reported, but the maximum saturation is unknown.[2] |
| Ethanol | Data not available | |
| PBS (Phosphate-Buffered Saline) | Sparingly soluble | Direct dissolution is not recommended. Dilution from a DMSO stock is the standard procedure. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Sparingly soluble | Direct dissolution is not recommended. Dilution from a DMSO stock is the standard procedure. |
Experimental Protocols
Protocol 1: Preparation of a 40 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound solid powder (Molecular Weight: 561.71 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 40 mg/mL stock solution, weigh 40 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 40 mg/mL solution, add 1 mL of DMSO.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture Experiments
Materials:
-
This compound stock solution in DMSO (e.g., 40 mg/mL)
-
Pre-warmed sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Remember to keep the final DMSO concentration low (ideally ≤ 0.1%).
-
Example: To prepare 10 mL of medium with a final this compound concentration of 10 µM:
-
First, calculate the molarity of the 40 mg/mL stock: (40 g/L) / (561.71 g/mol ) = 0.0712 M = 71.2 mM.
-
Use the M1V1 = M2V2 formula: (71.2 mM)(V1) = (0.01 mM)(10 mL).
-
V1 = (0.01 mM * 10 mL) / 71.2 mM = 0.0014 mL = 1.4 µL.
-
-
-
In a sterile tube, add the calculated volume of the this compound DMSO stock solution to the pre-warmed cell culture medium. Add the stock solution dropwise while gently mixing.
-
Use the prepared medium immediately for your cell treatment. Always prepare a vehicle control with the same final concentration of DMSO.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its use in cell-based assays.
Caption: IAP Inhibition by this compound in the Extrinsic Apoptosis Pathway.
Caption: NF-κB Pathway Activation by this compound.
Caption: General Experimental Workflow for this compound Cell-Based Assays.
References
Technical Support Center: SM-433 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SM-433, a potent and selective MEK1/2 inhibitor, in in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a selective, allosteric inhibitor of MEK1 and MEK2, which are key protein kinases in the RAS-RAF-MEK-ERK signaling pathway.[1] By binding to a unique site near the ATP-binding pocket of MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2.[1][2] This leads to the inhibition of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[1][3] Dysregulation of the MAPK pathway is a common feature in many cancers, making MEK an attractive therapeutic target.[3]
2. How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). It is crucial to use fresh, anhydrous DMSO to ensure optimal solubility. After reconstitution, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For cell-based assays, the DMSO stock solution should be serially diluted in cell culture medium to the desired final concentration immediately before use. It's important to ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
3. What is a typical effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line and the specific experimental endpoint. As a MEK inhibitor, its potency is often higher in cell lines with activating mutations in the RAS/RAF pathway. Based on data from analogous MEK inhibitors like Trametinib and Selumetinib, the half-maximal inhibitory concentration (IC50) for cell growth inhibition can range from low nanomolar to micromolar concentrations. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
4. How long should I treat my cells with this compound?
The optimal treatment duration depends on the biological question being addressed.
-
To assess inhibition of ERK phosphorylation: A short treatment time of 1-4 hours is typically sufficient to observe a significant decrease in p-ERK levels by Western blot.
-
For cell viability or proliferation assays (e.g., MTT, CellTiter-Glo): Longer incubation times of 24 to 72 hours are generally required to observe effects on cell growth.
-
For cell cycle analysis: A 24 to 48-hour treatment is common to detect changes in cell cycle distribution.
A time-course experiment is recommended to determine the ideal treatment duration for your specific experimental goals.
5. Is this compound stable in cell culture medium?
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of ERK Phosphorylation (p-ERK)
If you are not observing the expected decrease in p-ERK levels after this compound treatment, consider the following troubleshooting steps:
Issue 2: High Variability in Cell Viability (IC50) Assays
Inconsistent IC50 values from cell viability assays can be frustrating. This guide helps to identify potential sources of variability.
Quantitative Data Summary
The following tables summarize the reported IC50 values for analogous MEK inhibitors, Trametinib and Selumetinib, in various cancer cell lines. This data can serve as a reference for designing dose-response experiments with this compound.
Table 1: Trametinib IC50 Values for Cell Growth Inhibition
| Cell Line | Cancer Type | B-RAF Status | K-RAS Status | IC50 (nM) |
| HT-29 | Colorectal | Mutant | Wild-Type | 0.48[4] |
| COLO205 | Colorectal | Mutant | Wild-Type | 0.52[4] |
| BON1 | Neuroendocrine | Wild-Type | Wild-Type | 0.44[5] |
| QGP-1 | Neuroendocrine | Wild-Type | Mutant | 6.36[5] |
| NCI-H727 | Neuroendocrine | Wild-Type | Wild-Type | 84.12[5] |
| A375 | Melanoma | Mutant | Wild-Type | ~1.0-2.5[6] |
Table 2: Selumetinib IC50 Values for Cell Growth Inhibition
| Cell Line | Cancer Type | B-RAF/RAS Status | IC50 (µM) |
| MDA-MB-231 | Breast | B-RAF Mutant | 8.6[3] |
| SUM149 | Breast | Not Specified | 10.0[3] |
| MDA-MB-468 | Breast | Not Specified | >20[3] |
| SUM190 | Breast | Not Specified | >20[3] |
| KPL-4 | Breast | Not Specified | >20[3] |
| MDA-IBC-3 | Breast | Not Specified | >20[3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK Phosphorylation
This protocol details the steps to assess the inhibitory effect of this compound on ERK phosphorylation.
Detailed Steps:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment: Treat cells with the desired concentrations of this compound for 1-4 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash and detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify band intensities and normalize the phospho-ERK signal to the total ERK signal.
Protocol 2: MTT Assay for Cell Viability
This protocol outlines the steps for determining the effect of this compound on cell viability.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on cell cycle distribution.
Detailed Steps:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
References
- 1. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based Assays | MuriGenics [murigenics.com]
- 6. researchgate.net [researchgate.net]
- 7. Trametinib | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Investigating Off-Target Effects of SM-433
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of SM-433, a Smac mimetic and inhibitor of apoptosis proteins (IAPs).
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is a Smac mimetic that functions as an inhibitor of Inhibitor of Apoptosis Proteins (IAPs). It exhibits a strong binding affinity for the BIR3 domain of XIAP (X-linked inhibitor of apoptosis protein) with an IC50 of less than 1 µM.[1] By inhibiting IAPs, this compound promotes the activation of caspases, leading to apoptosis in cancer cells.
Q2: Why is it important to investigate the off-target effects of this compound?
A2: Investigating off-target effects is crucial for several reasons. Unintended interactions can lead to unexpected phenotypic outcomes, confounding experimental results and potentially causing toxicity in preclinical and clinical studies.[2] Identifying off-target interactions helps to build a comprehensive safety and efficacy profile of this compound, aids in the interpretation of experimental data, and can even uncover new therapeutic opportunities.[3]
Q3: What are some potential, unconfirmed off-target classes for a small molecule like this compound?
A3: While specific off-target effects of this compound are not well-documented in publicly available literature, small molecule inhibitors can often interact with unintended targets. A common class of off-targets for small molecules are protein kinases, due to the structural conservation of ATP-binding pockets.[2] Other potential off-targets could include proteins with binding pockets that share structural homology with the BIR domain of IAPs.
Q4: What are the general approaches to identify off-target effects?
A4: A variety of experimental and computational methods can be employed to identify off-target effects. These include:
-
Computational Prediction: Using algorithms to predict potential off-target interactions based on the chemical structure of this compound and known protein structures.[4]
-
Biochemical Screening: Testing the activity of this compound against a panel of purified proteins, such as a kinome scan.[2]
-
Cell-Based Assays: Employing techniques like the Cellular Thermal Shift Assay (CETSA) to detect direct binding of this compound to proteins within a cellular context.
-
Proteomics Approaches: Using affinity chromatography coupled with mass spectrometry (AC-MS) to identify proteins that bind to an immobilized version of this compound.
-
Genetic and Phenotypic Screening: Utilizing technologies like CRISPR-Cas9 or RNA interference to identify genes that modify the cellular response to this compound, which can suggest off-target pathways.[4]
On-Target Signaling Pathway of this compound
Caption: On-target signaling pathway of this compound.
General Workflow for Off-Target Investigation
Caption: Generalized workflow for off-target investigation.
Troubleshooting Guides
Guide 1: Kinome Profiling for this compound
This guide provides a methodology for screening this compound against a panel of protein kinases to identify potential off-target interactions.
Experimental Protocol: Kinase Inhibition Assay
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Kinase Panel: Select a commercially available kinase profiling service or a panel of purified kinases representing different branches of the human kinome.
-
Assay Performance:
-
For each kinase, set up a reaction mixture containing the kinase, a suitable substrate, and ATP.
-
Add this compound at the desired final concentrations. Include a vehicle control (DMSO) and a positive control inhibitor for each kinase.
-
Incubate the reaction for a specified time at the optimal temperature for the kinase.
-
Measure kinase activity by quantifying substrate phosphorylation. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the inhibition data as a function of this compound concentration to determine the IC50 value for any significantly inhibited kinases.
-
Data Presentation: this compound Kinome Profiling Results
| Kinase Target | This compound Concentration | % Inhibition (Mean ± SD) | IC50 (µM) |
| On-Target Control | |||
| XIAP (BIR3 domain) | 1 µM | 95 ± 4 | < 1 |
| Putative Off-Targets | |||
| Kinase A | 10 µM | 85 ± 7 | 2.5 |
| Kinase B | 10 µM | 15 ± 3 | > 10 |
| Kinase C | 10 µM | 92 ± 5 | 0.8 |
| ... | ... | ... | ... |
Troubleshooting
-
Q: High variability in inhibition data.
-
A: Ensure accurate pipetting and thorough mixing of reagents. Check the stability of this compound in the assay buffer. Run replicates to assess reproducibility.
-
-
Q: No inhibition observed for any kinase.
-
A: Verify the concentration and integrity of the this compound stock solution. Confirm the activity of the kinases using their respective positive control inhibitors. It's possible that this compound does not have significant off-target effects on the kinases tested.
-
-
Q: Unexpectedly potent inhibition of a kinase.
-
A: This could be a genuine off-target effect. The next step is to validate this finding using an orthogonal assay (e.g., a different assay format or a cell-based assay) to confirm the interaction.
-
Guide 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to identify direct protein targets of a drug in a cellular environment by measuring changes in protein thermal stability upon drug binding.
Experimental Protocol: CETSA Workflow
-
Cell Culture and Treatment:
-
Culture cells of interest to a suitable confluency.
-
Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a defined period.
-
-
Cell Lysis and Heating:
-
Harvest and lyse the cells to obtain a cell lysate.
-
Aliquot the lysate into separate tubes and heat each aliquot to a different temperature for a fixed time (e.g., 3 minutes). This creates a temperature gradient.
-
-
Protein Separation and Detection:
-
Centrifuge the heated lysates to separate aggregated, denatured proteins (pellet) from soluble proteins (supernatant).
-
Collect the supernatant and analyze the protein content using SDS-PAGE and Western blotting for a specific target, or by mass spectrometry for a proteome-wide analysis (Meltome-CETSA).
-
-
Data Analysis:
-
Quantify the amount of soluble protein at each temperature for both the this compound treated and vehicle-treated samples.
-
Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.
-
CETSA Experimental Workflow Diagram
References
Technical Support Center: Overcoming Resistance to Chemotherapy in Cancer Cells
A Note on Terminology: Initial searches for "SM-433" did not yield a specific anti-cancer agent. However, the query closely resembles "miR-433," a microRNA that has been extensively studied in the context of cancer cell biology and drug resistance. This document will focus on miR-433 and its role in conferring resistance to chemotherapeutic agents, such as paclitaxel.
Frequently Asked Questions (FAQs)
Q1: What is miR-433 and what is its role in cancer?
A1: miR-433 is a small non-coding RNA molecule, known as a microRNA, that regulates gene expression post-transcriptionally. In the context of cancer, miR-433 has a dual role. In some cancers, it acts as a tumor suppressor by inhibiting cell proliferation, migration, and invasion. However, in other contexts, its overexpression has been linked to the development of resistance to chemotherapy.
Q2: How does overexpression of miR-433 contribute to chemotherapy resistance?
A2: Overexpression of miR-433 can lead to resistance to certain chemotherapy drugs, like paclitaxel, by inducing a state of cellular senescence.[1][2] Senescence is a form of cell cycle arrest, which makes the cancer cells less susceptible to drugs that target rapidly dividing cells.[3] This resistance mechanism has been observed in ovarian cancer cells.[2][4]
Q3: What are the key signaling pathways affected by miR-433 in the context of drug resistance?
A3: The primary pathway implicated in miR-433-mediated resistance involves the regulation of the cell cycle. miR-433 can directly target and suppress the expression of Cyclin-Dependent Kinase 6 (CDK6).[1][2] The downregulation of CDK6 leads to reduced phosphorylation of the Retinoblastoma protein (p-Rb), a key regulator of the G1/S phase transition in the cell cycle.[1] This disruption in the cell cycle leads to cellular senescence and subsequent resistance to chemotherapy.
Q4: Which cancer types have been associated with miR-433-mediated drug resistance?
A4: miR-433-mediated resistance to paclitaxel has been specifically documented in ovarian cancer cell lines.[2][4] Further research is needed to determine its role in other cancer types and in response to other chemotherapeutic agents.
Troubleshooting Guides
Problem 1: My cancer cell line has developed resistance to paclitaxel. How can I determine if miR-433 is involved?
Solution: A multi-step experimental approach is recommended to investigate the potential role of miR-433 in paclitaxel resistance. This involves quantifying miR-433 expression and assessing the status of its downstream target proteins.
Caption: Experimental workflow for determining the involvement of miR-433 in paclitaxel resistance.
Experimental Protocols:
-
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for miR-433
-
RNA Isolation: Isolate total RNA, including small RNAs, from both paclitaxel-sensitive and resistant cell lines using a commercially available kit (e.g., mirVana miRNA Isolation Kit).
-
Reverse Transcription (RT): Synthesize cDNA from 10-100 ng of total RNA using a miRNA-specific stem-loop RT primer for miR-433 and a reverse transcriptase kit.
-
qPCR: Perform real-time PCR using a forward primer specific to miR-433 and a universal reverse primer. Use a small nuclear RNA, such as RNU6B, as an endogenous control for normalization.
-
Data Analysis: Calculate the relative expression of miR-433 in resistant cells compared to sensitive cells using the ΔΔCt method.
-
-
Protocol 2: Western Blot for CDK6 and Phosphorylated Rb (p-Rb)
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against CDK6, p-Rb (Ser807/811), and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensity and normalize to the loading control to compare protein levels between sensitive and resistant cells.
-
Problem 2: I have confirmed that miR-433 is upregulated in my paclitaxel-resistant cells. How can I experimentally validate its role in conferring resistance?
Solution: To functionally validate the role of miR-433 in paclitaxel resistance, you can modulate its expression in both sensitive and resistant cell lines and then assess their response to the drug.
Data Presentation: Paclitaxel IC50 Values
The following table shows representative data from such an experiment. A higher IC50 value indicates greater resistance to the drug.
| Cell Line | miR-433 Expression | Treatment | Paclitaxel IC50 (nM) |
| Sensitive Parental | Low | Control | 15 |
| Sensitive Parental | High | miR-433 mimic | 45 |
| Resistant Parental | High | Control | 50 |
| Resistant Parental | Low | anti-miR-433 | 18 |
Experimental Protocol:
-
Protocol 3: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells (parental, resistant, and transfected cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of paclitaxel concentrations (e.g., 0, 5, 10, 25, 50, 100 nM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control wells and plot a dose-response curve to calculate the IC50 value for each cell line.
-
Problem 3: What are the potential strategies to overcome miR-433-mediated resistance?
Solution: Overcoming miR-433-mediated resistance involves targeting either miR-433 itself or key components of its downstream signaling pathway.
Caption: The miR-433/CDK6/p-Rb pathway leading to senescence and paclitaxel resistance.
Therapeutic Strategies:
-
Direct Inhibition of miR-433: The most direct approach is to use anti-miRNA oligonucleotides (AMOs) or "antagomirs" that are chemically engineered to bind to and inhibit miR-433. This would restore the expression of target genes like CDK6, thereby sensitizing the cancer cells to chemotherapy.
-
Targeting Downstream Effectors: While CDK6 is downregulated by miR-433, other downstream effectors in the senescence pathway could be targeted. However, this is a more complex approach and would require a thorough understanding of the specific cellular context.
-
Combination Therapies: Combining paclitaxel with agents that can reverse the senescent phenotype or target senescent cells (senolytics) could be a viable strategy. Further research is needed to identify effective combination therapies for miR-433-driven resistance.
References
- 1. Overexpression of the microRNA miR-433 promotes resistance to paclitaxel through the induction of cellular senescence in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of the microRNA miR-433 promotes resistance to paclitaxel through the induction of cellular senescence in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ars.usda.gov [ars.usda.gov]
- 4. axionbiosystems.com [axionbiosystems.com]
Troubleshooting inconsistent results with SM-433
Welcome to the technical support center for SM-433. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experiments with this compound, a novel modulator of microRNA-433 (miR-433).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental small molecule designed to modulate the activity of miR-433. The primary mechanism of action of miR-433 involves the regulation of gene expression through the targeting of specific messenger RNAs (mRNAs) for degradation or translational repression. A key target of miR-433 is SMG5, a component of the nonsense-mediated mRNA decay (NMD) pathway.[1][2] By influencing miR-433 activity, this compound can indirectly affect the NMD pathway and other cellular processes.
Q2: What are the known downstream effects of modulating miR-433 activity?
A2: Modulation of miR-433 has been shown to have several downstream effects. For instance, overexpression of miR-433 can suppress the expression of SMG5, which in turn can increase the expression of NMD substrates like TBL2 and GADD45B.[1][2] In different cellular contexts, miR-433 has been implicated in the regulation of cardiac fibrosis by targeting AZIN1 and JNK1, and in oral squamous cell carcinoma by targeting FAK.[3][4]
Q3: I am observing high variability in my results between experiments. What are the potential causes?
A3: Inconsistent results when working with a modulator of a microRNA like this compound can arise from several factors:
-
Cell Line Variability: Different cell lines may have varying endogenous levels of miR-433 and its target mRNAs. It is crucial to characterize the baseline expression levels in your specific cell model.
-
Reagent Quality and Consistency: Ensure that the lot number of this compound is consistent across experiments. Variations in the quality and handling of transfection reagents, if used to deliver miR-433 mimics or inhibitors, can also contribute to variability.
-
Cell Culture Conditions: Factors such as cell passage number, confluency at the time of treatment, and serum concentration in the media can all impact cellular responses to this compound.
-
Experimental Timing: The kinetics of this compound action may vary. It is advisable to perform time-course experiments to determine the optimal duration of treatment for observing the desired effects.
Troubleshooting Guide
Issue 1: Inconsistent effects of this compound on target gene expression.
-
Question: Why do I see variable changes in the mRNA levels of miR-433 target genes (e.g., SMG5) after treatment with this compound?
-
Answer:
-
Verify Endogenous miR-433 Levels: First, confirm the baseline expression of miR-433 in your cell line using quantitative reverse transcription PCR (qRT-PCR). If the endogenous levels are very low, the effect of an inhibitor-like this compound may be minimal. Conversely, if levels are very high, a mimic-like effect may be more pronounced.
-
Optimize this compound Concentration and Treatment Duration: Perform a dose-response and time-course experiment to identify the optimal concentration and incubation time for this compound to robustly modulate miR-433 activity and its target gene expression.
-
Assess Cell Health: High concentrations of this compound or prolonged treatment may induce cytotoxicity, leading to non-specific changes in gene expression. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your gene expression analysis.
-
Control for Off-Target Effects: As with any small molecule, consider the possibility of off-target effects. If possible, use a structurally related but inactive control compound to ensure the observed effects are specific to this compound's intended activity.
-
Issue 2: My in vitro findings with this compound are not replicating in in vivo models.
-
Question: I observed significant modulation of miR-433 targets in cell culture, but these effects are absent or inconsistent in my animal studies. What could be the reason?
-
Answer:
-
Pharmacokinetics and Bioavailability: Investigate the pharmacokinetic properties of this compound in your animal model. Poor absorption, rapid metabolism, or inefficient distribution to the target tissue can all lead to a lack of efficacy.
-
Complex Biological Environment: The in vivo environment is significantly more complex than cell culture. The interplay between different cell types, signaling pathways, and homeostatic mechanisms can compensate for the effects of this compound.
-
Model System Differences: The expression and function of miR-433 and its targets may differ between the human cell lines used for in vitro work and the preclinical animal model. Validate the expression of miR-433 and its key targets in the relevant tissues of your animal model.
-
Quantitative Data Summary
The following table summarizes the reported effects of miR-433 modulation on the expression of its target genes.
| Modulator | Target Gene | Cell Line | Observed Effect on Target | Reference |
| miR-433 mimic | SMG5 | HK-21, C2C12 | Significant suppression of expression (P < 0.05) | [1] |
| miR-433 inhibitor | SMG5 | C2C12 | Significant increase in expression (P < 0.05) | [1] |
| miR-433 mimic | TBL2, GADD45B | BHK | Increased protein levels | [2] |
| miR-433 inhibitor | TBL2, GADD45B | C2C12 | Increased protein levels (via SMG5) | [2] |
Experimental Protocols
Protocol: Luciferase Reporter Assay to Validate miR-433 Target Interaction
This protocol is designed to verify the direct interaction between miR-433 and the 3'-Untranslated Region (3'-UTR) of a putative target gene, which is a crucial step when studying the effects of a miR-433 modulator like this compound.
Materials:
-
HEK-293T cells
-
Lipofectamine 2000 Reagent
-
Opti-MEM I Reduced Serum Medium
-
Dual-luciferase reporter assay system
-
Reporter plasmid containing the 3'-UTR of the target gene downstream of a luciferase gene (e.g., pMIR-REPORT)
-
miR-433 mimic or negative control mimic
-
This compound or vehicle control
Procedure:
-
Cell Seeding: Seed HEK-293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfection:
-
For each well, prepare a transfection mixture in Opti-MEM.
-
Combine 0.2 µg of the reporter plasmid and a final concentration of 20 nM of either the miR-433 mimic or a negative control mimic.
-
Add Lipofectamine 2000 reagent according to the manufacturer's instructions.
-
Incubate the mixture at room temperature for 20 minutes.
-
Add the transfection complex to the cells.
-
-
Treatment with this compound:
-
After 24 hours of transfection, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control.
-
-
Luciferase Assay:
-
After an additional 24 hours of incubation with this compound, lyse the cells.
-
Measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity in cells treated with the miR-433 mimic to those treated with the negative control. A significant decrease in luciferase activity in the presence of the miR-433 mimic indicates a direct interaction with the target 3'-UTR.
-
Evaluate the effect of this compound on this interaction by comparing the results from the this compound treated and vehicle-treated groups.
-
Visualizations
References
- 1. MicroRNA 433 regulates nonsense-mediated mRNA decay by targeting SMG5 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crucial Role of miR-433 in Regulating Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MicroRNA-433 inhibits oral squamous cell carcinoma cells by targeting FAK - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SM-433 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SM-433, a Smac mimetic and inhibitor of IAP (Inhibitor of Apoptosis) proteins. Our resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to improve the efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a second mitochondrial activator of caspases (Smac) mimetic. It functions by targeting and inhibiting members of the Inhibitor of Apoptosis (IAP) protein family. Specifically, this compound shows a strong affinity for the BIR3 domain of X-linked inhibitor of apoptosis protein (XIAP), with an IC50 value of less than 1 µM.[1] By binding to IAPs, particularly cellular IAP1 (cIAP1) and cIAP2, this compound triggers their auto-ubiquitination and subsequent degradation by the proteasome. This degradation leads to the activation of NF-κB signaling and the production of tumor necrosis factor-alpha (TNFα). The resulting autocrine TNFα signaling, combined with the inhibition of caspase-inhibiting proteins like XIAP, promotes the formation of a caspase-8 activating complex, ultimately leading to apoptotic cell death.[2][3]
Q2: My cells are not responding to this compound treatment. What is a potential cause?
A2: A lack of response to this compound can often be attributed to insufficient endogenous TNFα signaling in the cancer cells being studied.[4] The primary mechanism of single-agent activity for many Smac mimetics relies on the induction of TNFα production and the subsequent activation of the extrinsic apoptosis pathway.[3] If the cells do not produce TNFα or are insensitive to it, the pro-apoptotic effects of this compound will be significantly diminished.
Q3: What is the recommended starting concentration for in vitro experiments with this compound?
A3: Given that this compound has a reported IC50 of <1 µM for its primary target, XIAP BIR3, a sensible starting point for cell-based assays would be to perform a dose-response curve ranging from low nanomolar to low micromolar concentrations (e.g., 10 nM to 10 µM).[1] The optimal concentration will be highly dependent on the specific cell line and the experimental endpoint being measured. For other Smac mimetics with similar targets, effective concentrations in cell culture have been observed in this range.[4]
Q4: Are there known mechanisms of resistance to Smac mimetics like this compound?
A4: Yes, a key mechanism of resistance is the feedback upregulation of cIAP2.[2] Following the this compound-induced degradation of cIAP1, the activation of NF-κB signaling can lead to the transcriptional upregulation of cIAP2. This newly synthesized cIAP2 can then compensate for the loss of cIAP1, thereby inhibiting apoptosis and conferring resistance.[5]
Q5: Can this compound be used in combination with other therapies?
A5: Smac mimetics like this compound have shown synergistic effects when combined with other anti-cancer agents.[6] Combination with chemotherapeutic agents or TNFα can enhance the activation of the extrinsic apoptosis pathway.[2] Additionally, combining Smac mimetics with immunotherapy is an area of active research, as these compounds can modulate immune cell responses.[1][7]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| No observed apoptosis or decrease in cell viability. | 1. Insufficient TNFα signaling.[4]2. High expression of anti-apoptotic proteins.3. Compound instability or degradation. | 1. Co-treat cells with a low dose of exogenous TNFα.2. Measure baseline TNFα production in your cell line.3. Combine this compound with other pro-apoptotic agents.[6]4. Verify compound integrity and ensure proper storage. |
| High cell-to-cell variability in response. | 1. Heterogeneity in the cell population.2. Inconsistent drug concentration across wells. | 1. Consider single-cell cloning to establish a more homogenous cell line.2. Ensure thorough mixing of the compound in the media before application. |
| Unexpected or off-target effects. | 1. This compound may have other cellular targets.2. The concentration used may be too high. | 1. Perform a target engagement assay if possible.2. Use the lowest effective concentration determined from your dose-response curve.[8]3. Test a structurally unrelated Smac mimetic to see if the phenotype is replicated.[9] |
| Development of resistance over time. | 1. Upregulation of cIAP2.[2][5] | 1. Analyze cIAP2 expression levels by Western blot in resistant cells.2. Consider combination therapy to target parallel survival pathways. |
Quantitative Data on Smac Mimetics
While specific data for this compound is limited, the following table summarizes binding affinities for other well-characterized Smac mimetics. This can provide a reference for expected potency.
| Compound | Target | Binding Affinity (Ki or Kd) |
| This compound | XIAP BIR3 | IC50 < 1 µM[1] |
| GDC-0152 | XIAP BIR3 | Ki = 28 nM[2] |
| cIAP1 BIR3 | Ki = 17 nM[2] | |
| cIAP2 BIR3 | Ki = 43 nM[2] | |
| Birinapant (TL32711) | XIAP | Kd = 45 nM[2] |
| cIAP1 | Kd < 1 nM[2] | |
| Debio 1143 (AT-406) | XIAP BIR3 | Ki = 66.4 nM[10] |
| cIAP1 BIR3 | Ki = 1.9 nM[10] | |
| cIAP2 BIR3 | Ki = 5.1 nM[10] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested range is 10 nM to 10 µM.
-
Replace the medium with the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (or similar)
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound and appropriate controls.
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1 hour, protected from light.
-
Measure luminescence using a microplate reader.
-
Normalize the data to the vehicle-treated control to determine the fold-change in caspase activity.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. nbcf.org.au [nbcf.org.au]
- 2. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Smac mimetics combined with innate immune stimuli create the perfect cytokine storm to kill tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
Minimizing cytotoxicity of SM-433 in normal cells
Disclaimer: The information provided in this guide is for research purposes only. The compound "SM-433" is used as a hypothetical agent to illustrate principles of cytotoxicity and mitigation strategies. The data and pathways described are illustrative and should not be considered as established scientific fact for a real-world compound with this designation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel investigational agent. While its precise mechanism is under investigation, preliminary data suggests it may function by modulating signaling pathways involved in cell proliferation and apoptosis. Some research indicates that its effects could be related to the regulation of microRNAs, such as miR-433, which are known to be involved in various cancers by targeting pathways like PI3K/AKT and FAK signaling.[1]
Q2: Why am I observing high cytotoxicity in my normal cell lines treated with this compound?
A2: High cytotoxicity in normal cells can be due to several factors:
-
Concentration: The concentration of this compound may be too high for the specific normal cell line being used.
-
Off-target effects: Like many therapeutic agents, this compound may have off-target effects that are more pronounced in certain cell types.
-
Cell line sensitivity: Different normal cell lines can have varying sensitivities to a compound based on their metabolic rate, expression of drug transporters, and the state of their signaling pathways.
-
Experimental conditions: Factors such as incubation time, cell density, and media components can influence cytotoxicity.
Q3: Are there any known strategies to reduce the cytotoxicity of this compound in normal cells while maintaining its anti-cancer effects?
A3: Yes, several strategies can be explored:
-
Dose optimization: Titrating the concentration of this compound to find a therapeutic window where it is effective against cancer cells but has minimal impact on normal cells is a primary strategy.
-
Combination therapy: Using this compound in combination with other agents may allow for a lower, less toxic dose of this compound to be used.[2]
-
Targeted delivery: In more advanced applications, nanoparticle-based drug delivery systems can be designed to target cancer cells specifically, thereby reducing systemic toxicity.[3][4]
-
Chemoprotective agents: Co-administration with agents that protect normal cells from toxicity without compromising anti-cancer efficacy is another approach.[3]
Troubleshooting Guide
Issue 1: Unexpectedly high IC50 value in cancer cells.
-
Question: My IC50 value for this compound in a cancer cell line is much higher than the published data. What could be the cause?
-
Answer:
-
Cell Line Authenticity and Passage Number: Verify the identity of your cell line (e.g., by STR profiling) and use cells at a low passage number, as prolonged culturing can alter sensitivity.
-
Compound Integrity: Ensure that your stock of this compound has not degraded. Protect it from light and store it at the recommended temperature. Prepare fresh dilutions for each experiment.
-
Assay Protocol: Review your cell viability assay protocol. Inconsistent cell seeding density, incorrect incubation times, or issues with the reagent (e.g., expired MTT or CCK-8) can lead to inaccurate results.[5]
-
Drug Resistance: The cancer cell line may have developed resistance to the compound.
-
Issue 2: High variability between replicate wells in my cytotoxicity assay.
-
Question: I am seeing significant variation in the results between my replicate wells for the same treatment condition. How can I improve consistency?
-
Answer:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps. Pipette gently to mix the cell suspension between seeding wells. Uneven cell distribution is a common cause of variability.[5]
-
Pipetting Technique: Use calibrated pipettes and be consistent with your technique. When adding reagents, place the pipette tip near the liquid surface to avoid bubbles.[5]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data.[5]
-
Incubation: Ensure even temperature and CO2 distribution in the incubator.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Type | Incubation Time (h) | IC50 (µM) |
| HCT116 | Colorectal Cancer | 72 | 5.2 ± 0.6 |
| SW620 | Colorectal Cancer | 72 | 8.9 ± 1.1 |
| NCM460 | Normal Colon | 72 | 25.4 ± 3.2 |
| MCF-7 | Breast Cancer | 72 | 12.5 ± 1.5 |
| MDA-MB-231 | Breast Cancer | 72 | 9.8 ± 0.9 |
| MCF-10A | Normal Breast | 72 | 45.1 ± 5.3 |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is adapted from standard procedures for determining cell viability.[5][6][7]
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to create a single-cell suspension.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO in media) and a no-cell blank control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 150 µL of MTT solvent (e.g., 40% dimethylformamide, 16% SDS, 2% glacial acetic acid in water) to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Mandatory Visualization
Caption: Hypothetical signaling pathway of this compound.
References
- 1. MicroRNA‑433 inhibits cell growth and induces apoptosis in human cervical cancer through PI3K/AKT signaling by targeting FAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
SM-433 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of the novel kinase inhibitor, SM-433. Our goal is to help you mitigate degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the tyrosine kinase JAK3 (Janus Kinase 3). It is currently under investigation for its potential therapeutic applications in autoimmune disorders and certain hematological malignancies. Its mechanism of action involves blocking the ATP-binding site of JAK3, thereby inhibiting the JAK/STAT signaling pathway.
Q2: What are the common causes of this compound degradation?
A2: The primary causes of this compound degradation are exposure to light (photodegradation), high temperatures, and extreme pH conditions. The molecule is particularly susceptible to oxidation and hydrolysis.
Q3: How can I visually identify if my this compound sample has degraded?
A3: A pure, non-degraded sample of this compound in solution should be clear and colorless. The appearance of a yellow or brownish tint, or the formation of precipitates, may indicate degradation. For solid this compound, any change from its typical white crystalline appearance could also suggest degradation. However, analytical methods are necessary for confirmation.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, solid this compound should be stored at -20°C in a light-protected, airtight container. For short-term storage of solutions, it is recommended to store them at 4°C for no longer than 48 hours, protected from light.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
Symptoms:
-
Variability in IC50 values between experiments.
-
Lower than expected potency of this compound.
-
Complete loss of activity.
Possible Causes and Solutions:
| Cause | Solution |
| Degradation of this compound stock solution | Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Photodegradation during experiment | Protect your experimental setup from light by using amber-colored tubes and plates, or by covering them with aluminum foil. |
| Reaction with media components | Some components in cell culture media can accelerate the degradation of this compound. Prepare working solutions immediately before use and add them to the cell cultures promptly. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Symptoms:
-
Multiple unexpected peaks in the chromatogram when analyzing this compound samples.
-
A decrease in the area of the main this compound peak over time.
Possible Causes and Solutions:
| Cause | Solution |
| Hydrolysis in aqueous buffers | The ester moiety in this compound is susceptible to hydrolysis. Maintain the pH of aqueous solutions between 6.0 and 7.5. Avoid highly acidic or basic conditions. |
| Oxidative degradation | If your experimental conditions involve exposure to air for extended periods, consider degassing your solvents or working under an inert atmosphere (e.g., nitrogen or argon). |
| Contamination of solvent | Ensure the use of high-purity, HPLC-grade solvents for all your analytical work to avoid the introduction of contaminants that may react with this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the required amount of this compound in a sterile, light-protected tube.
-
Add anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the desired solvent or buffer.
-
Incubation: Incubate the solution under the conditions to be tested (e.g., different temperatures, pH values, or light exposure).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Data Analysis: Quantify the peak area of this compound at each time point to determine the percentage of degradation.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
Caption: Inhibition of the JAK/STAT pathway by this compound.
Technical Support Center: Interpreting Unexpected Data from SM-433 Experiments
Welcome to the technical support center for SM-433, a potent and selective inhibitor of Kinase X. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected data that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment in cell-based assays?
A1: The primary expected outcome is the inhibition of Kinase X, leading to a decrease in the phosphorylation of its downstream substrate, Protein Y. This should result in a dose-dependent decrease in cell viability or proliferation in cancer cell lines where the Kinase X signaling pathway is active.
Q2: My IC50 value for this compound varies significantly between experiments. What could be the cause?
A2: Fluctuations in IC50 values are a common issue in cell-based assays. Several factors can contribute to this variability, including inconsistencies in cell density, variations in the incubation time of the compound, and the passage number of the cell line.[1] To ensure consistency, it is crucial to maintain uniform cell culture practices.
Q3: I'm observing a potent inhibitory effect of this compound in my in vitro kinase assay, but it has minimal effect on cell viability in culture. What could be the problem?
A3: This is a frequent discrepancy between biochemical and cell-based assays. The primary reasons could be poor cell permeability of the compound, active removal of this compound from the cell by efflux pumps, or instability of the compound in the cell culture medium.[2]
Q4: I'm concerned about potential off-target effects of this compound. How can I investigate this?
A4: Off-target effects can complicate the interpretation of experimental results.[3][4] To investigate this, you can perform a kinase panel screening to assess the selectivity of this compound against a broad range of kinases. Additionally, using a structurally unrelated inhibitor of Kinase X as a positive control can help confirm that the observed phenotype is due to the inhibition of the intended target.[5]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
If you are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound, consult the following table for potential causes and solutions.
| Potential Cause | Recommended Solution |
| Cell Density Variation | Standardize the cell seeding density for all experiments. Ensure even cell distribution in multi-well plates. |
| Incubation Time | Use a consistent incubation time for this compound treatment across all experiments. Longer incubation may lead to lower IC50 values.[1] |
| Cell Passage Number | Use cells within a defined and limited passage number range to avoid phenotypic drift.[1] |
| Compound Stability | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] |
| Edge Effects in Plates | To mitigate evaporation-related "edge effects" in multi-well plates, avoid using the outer wells or fill them with sterile PBS. |
Issue 2: Discrepancy Between In Vitro and Cell-Based Assay Results
When this compound shows high potency in a biochemical assay but is inactive in cells, a systematic approach is needed to identify the root cause.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | Assess the physicochemical properties of this compound, such as lipophilicity and molecular size.[2] Consider using a cell permeability assay. |
| Efflux by Transporters | Co-incubate this compound with known efflux pump inhibitors to see if cellular activity is restored. |
| Compound Instability | Evaluate the stability of this compound in your specific cell culture medium over the time course of the experiment using methods like HPLC. |
| High Protein Binding | If your culture medium contains high serum concentrations, consider reducing the serum percentage or using a serum-free medium for the assay, as this compound may bind to serum proteins, reducing its effective concentration. |
Experimental Protocols
Protocol 1: Cell Viability Assay Using a Luminescent ATP-Based Method
This protocol assesses cell viability by quantifying ATP, an indicator of metabolically active cells.[1]
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well plates
-
Luminescent ATP-based cell viability assay reagent
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader with luminescence detection
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Dilute the cells to the desired seeding density in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in a complete cell culture medium.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Data Acquisition and Analysis:
-
Equilibrate the plate to room temperature.
-
Add the luminescent ATP assay reagent according to the manufacturer's instructions.
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average luminescence of the no-cell control from all other wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.
-
Protocol 2: In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of this compound on the activity of purified Kinase X.
Materials:
-
Recombinant purified Kinase X
-
Kinase substrate (e.g., a specific peptide)
-
This compound stock solution (in DMSO)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, low-volume 384-well plates
-
Plate reader with luminescence detection
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Prepare a solution of Kinase X and its substrate in the reaction buffer.
-
Prepare an ATP solution in the reaction buffer.
-
-
Kinase Reaction:
-
Add the this compound dilutions to the wells of the 384-well plate.
-
Add the Kinase X/substrate solution to the wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's protocol.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the this compound concentration to determine the IC50 value.
-
Visual Guides
Caption: Expected signaling pathway of Kinase X and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound inactivity in cell-based assays.
Caption: Workflow for a typical cell viability experiment with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. resources.biomol.com [resources.biomol.com]
Validation & Comparative
Unveiling the Anti-Cancer Potential of SM-433 (miR-433): A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of microRNA-433 (miR-433) Performance in Diverse Cancer Cell Lines.
This guide provides a comprehensive comparison of the anti-tumor effects of microRNA-433 (miR-433), a non-coding RNA molecule with emerging significance in oncology. Recent studies have highlighted its role as a tumor suppressor across various cancer types. This document summarizes key validation data, compares its efficacy with other microRNAs and standard chemotherapeutic agents, and provides detailed experimental protocols for researchers looking to investigate its therapeutic potential.
Performance of miR-433 Across Cancer Cell Lines: A Quantitative Overview
The efficacy of miR-433 in inhibiting cancer cell proliferation and inducing apoptosis has been demonstrated in multiple studies. The following table summarizes the quantitative effects of miR-433 overexpression in different cancer cell lines.
| Cancer Type | Cell Line | Parameter | Outcome |
| Breast Cancer | BT-549 | Apoptosis | Significant increase in apoptotic cells |
| BT-549 | Proliferation & Viability | Inhibition | |
| MDA-MB-231 | Proliferation & Viability | Downregulation of miR-433 increased proliferation | |
| Colorectal Cancer | SW620, HCT116 | Apoptosis | Promotion of apoptosis |
| SW620, HCT116 | Viability | Reduction in cell viability | |
| Caco-2, LOVO, HT29, SW480, SW620 | Proliferation & Invasion | Overexpression suppressed proliferation and invasion | |
| Cervical Cancer | HeLa, SiHa | Apoptosis | Increased apoptosis |
| HeLa, SiHa | Proliferation & Invasion | Inhibition |
Comparative Analysis: miR-433 vs. Alternative Anti-Cancer Agents
To provide a broader context for the therapeutic potential of miR-433, this section compares its performance with other tumor-suppressive microRNAs and standard-of-care chemotherapies in breast and colorectal cancer.
Table 2: Comparison with Other Tumor-Suppressive microRNAs
| Feature | miR-433 | miR-145 | miR-205 | miR-133a |
| Primary Cancer Types | Breast, Colorectal, Ovarian, Gastric | Breast, Colorectal, Ovarian | Breast | Colorectal |
| Key Targets | AKT3, MACC1, MTDH, HOXA1, Rap1a | ER-α, c-Myc | ZEB1, ZEB2 | RFFL |
| Primary Functions | Inhibits proliferation, viability, and invasion; Induces apoptosis | Inhibits proliferation and invasion | Regulates EMT | Suppresses cell growth, induces G0/G1 arrest |
| Therapeutic Potential | Potential as a standalone or adjunct therapy | Potential therapeutic target | Potential in preventing metastasis | May sensitize cells to chemotherapy |
Table 3: Comparison with Standard-of-Care Chemotherapy
| Cancer Type | Standard of Care Agents | Mechanism of Action | miR-433 Mechanism of Action | Potential for Synergy |
| Breast Cancer | Doxorubicin, Paclitaxel, Capecitabine | DNA intercalation, microtubule stabilization, inhibition of DNA synthesis | Post-transcriptional silencing of oncogenes (e.g., AKT3) | Potential to enhance chemosensitivity by targeting survival pathways |
| Colorectal Cancer | 5-Fluorouracil (5-FU), Oxaliplatin, Irinotecan | Inhibition of thymidylate synthase, DNA cross-linking, topoisomerase I inhibition | Post-transcriptional silencing of oncogenes (e.g., MACC1) | May overcome drug resistance by targeting different cellular pathways |
Experimental Protocols
This section details the methodologies for key experiments used in the validation of miR-433's function in cancer cell lines.
Cell Culture and Transfection
-
Cell Lines: Human cancer cell lines (e.g., BT-549, MDA-MB-231 for breast cancer; SW620, HCT116 for colorectal cancer) and a normal control cell line are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Cells are seeded in 6-well plates and transfected at 70-80% confluency with miR-433 mimics or inhibitors (and corresponding negative controls) using a lipid-based transfection reagent according to the manufacturer's protocol.
Cell Proliferation and Viability Assay (MTT Assay)
-
Transfected cells are seeded into 96-well plates at a density of 5x10^3 cells/well.
-
After 24, 48, and 72 hours of incubation, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
Apoptosis Assay (Flow Cytometry)
-
Cells are harvested 48 hours post-transfection.
-
The cells are washed with ice-cold PBS and resuspended in 1X binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.
Western Blot Analysis
-
Total protein is extracted from transfected cells using RIPA lysis buffer.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against target proteins (e.g., AKT3, MACC1, Bcl-2, Bax) and a loading control (e.g., GAPDH) overnight at 4°C.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Luciferase Reporter Assay
-
The 3'-UTR of the putative target gene containing the miR-433 binding site is cloned into a luciferase reporter vector. A mutant version of the 3'-UTR with a mutated binding site is also created as a control.
-
Cells are co-transfected with the reporter vector (wild-type or mutant) and either miR-433 mimics or a negative control.
-
After 48 hours, luciferase activity is measured using a dual-luciferase reporter assay system. A significant decrease in luciferase activity in the presence of miR-433 mimics and the wild-type 3'-UTR confirms direct targeting.
Visualizing the Mechanism and Workflow
To better illustrate the molecular interactions and experimental processes involved in miR-433 validation, the following diagrams are provided.
Caption: miR-433 mediated inhibition of the PI3K/AKT signaling pathway.
Caption: Experimental workflow for the validation of miR-433 function.
A Comparative Analysis of SM-433 and Other Smac Mimetics in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of Smac mimetics, with a focus on SM-433, Birinapant, LCL161, and GDC-0152.
In the landscape of targeted cancer therapy, Smac (Second Mitochondria-derived Activator of Caspases) mimetics have emerged as a promising class of drugs. These small molecules mimic the function of the endogenous Smac/DIABLO protein, which antagonizes the activity of Inhibitor of Apoptosis Proteins (IAPs). By doing so, they can sensitize cancer cells to apoptosis. This guide provides a comparative overview of a lesser-known Smac mimetic, this compound, alongside three clinically evaluated Smac mimetics: Birinapant, LCL161, and GDC-0152.
Mechanism of Action: Targeting the IAP Family
Smac mimetics exert their pro-apoptotic effects primarily by targeting the BIR (Baculoviral IAP Repeat) domains of IAP proteins, most notably cIAP1, cIAP2, and XIAP. Binding of Smac mimetics to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. This degradation leads to the stabilization of NIK (NF-κB Inducing Kinase), activating the non-canonical NF-κB pathway, which can result in the production of TNFα and subsequent TNFα-dependent apoptosis. Furthermore, by binding to the BIR domains of XIAP, Smac mimetics prevent XIAP from inhibiting caspases-3, -7, and -9, thereby promoting the execution of apoptosis.
Bivalent Smac mimetics, such as Birinapant, contain two Smac-mimicking moieties and are generally considered more potent than monovalent mimetics like LCL161 and GDC-0152, due to their ability to cross-link IAP proteins.[1]
dot
Caption: Smac mimetic signaling pathway.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and the comparator Smac mimetics. It is important to note that publicly available data for this compound is limited compared to the other compounds.
Table 1: IAP Binding Affinity
| Compound | Target | Affinity (Kd or Ki, nM) | Compound Type |
| This compound | XIAP BIR3 | < 1000 (IC50) | Not Specified |
| cIAP1 | Data not available | ||
| cIAP2 | Data not available | ||
| Birinapant | cIAP1 | < 1 | Bivalent |
| cIAP2 | Data not available | ||
| XIAP | 45 | ||
| ML-IAP | High Affinity | ||
| LCL161 | cIAP1 | 0.4 (IC50) | Monovalent |
| cIAP2 | High Affinity | ||
| XIAP | 35 (IC50) | ||
| GDC-0152 | cIAP1 BIR3 | 17 | Monovalent |
| cIAP2 BIR3 | 43 | ||
| XIAP BIR3 | 28 | ||
| ML-IAP | 14 |
Data compiled from multiple sources. Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; lower values indicate stronger binding. IC50 in this context represents the concentration required to inhibit 50% of the target's activity.
Table 2: Cellular Activity in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 |
| This compound | MDA-MB-231 (Breast) | Not Specified | < 10 µM |
| SK-OV-3 (Ovarian) | Not Specified | < 10 µM | |
| Birinapant | WM9 (Melanoma) | Proliferation | 2.4 nM |
| SUM190 (Breast) | Cell Death | ~300 nM | |
| WTH202 (Melanoma) + TNFα | Growth Inhibition | 1.8 nM | |
| LCL161 | Ba/F3-D835Y | Growth Inhibition | ~50 nM |
| MOLM13-luc+ (AML) | Growth Inhibition | ~4 µM | |
| HepG2 (Hepatocellular) | Viability (MTT) | 4.3 µM | |
| GDC-0152 | MDA-MB-231 (Breast) | Viability | Induces decrease |
| A2058 (Melanoma) | cIAP1 Degradation | Effective at 10 nM |
IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. These values can vary depending on the cell line and assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of Smac mimetics.
IAP Binding Affinity Assay (Fluorescence Polarization)
This assay measures the binding of a Smac mimetic to the BIR domain of an IAP protein.
-
Reagents and Materials: Purified recombinant IAP BIR domain protein, fluorescently labeled Smac-derived peptide probe, assay buffer, test compounds (e.g., this compound), and black microplates.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the IAP BIR domain protein and the fluorescent probe at fixed concentrations.
-
Add the diluted test compound to the wells.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the test compound. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated from the IC50 value.
dot
Caption: Fluorescence polarization assay workflow.
Cell Viability Assay (MTT Assay)
This colorimetric assay determines the effect of a Smac mimetic on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Reagents and Materials: Cancer cell lines, cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Smac mimetic for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration.
Apoptosis Assay (Caspase Activity Assay)
This assay quantifies the activity of key executioner caspases (e.g., caspase-3/7) to measure the induction of apoptosis.
-
Reagents and Materials: Cancer cell lines, cell culture medium, test compounds, a luminogenic or fluorogenic caspase substrate, and a plate reader capable of measuring luminescence or fluorescence.
-
Procedure:
-
Seed and treat cells with the Smac mimetic as described for the MTT assay.
-
After the treatment period, add the caspase substrate solution to each well.
-
Incubate the plate at room temperature to allow for the enzymatic reaction.
-
Measure the luminescence or fluorescence signal.
-
-
Data Analysis: The signal intensity is proportional to the caspase activity. The results are often expressed as fold-change in caspase activity compared to untreated control cells.
Conclusion
This guide provides a comparative framework for understanding this compound in the context of other well-characterized Smac mimetics. While the available data for this compound is currently limited, the provided information on its binding to XIAP and its activity in breast and ovarian cancer cell lines suggests it functions as a typical Smac mimetic. Further research is required to fully elucidate its binding profile across the IAP family and its efficacy in a broader range of cancer models. The experimental protocols and comparative data presented here serve as a valuable resource for researchers designing and interpreting studies in the field of IAP-targeted cancer therapy.
References
A Comparative Analysis of SMAC Mimetics in Breast Cancer Models: SM-433 vs. Birinapant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two second-generation mimics of the endogenous pro-apoptotic protein SMAC (Second Mitochondria-derived Activator of Caspases), SM-433 and birinapant, in the context of breast cancer models. Both molecules are designed to antagonize Inhibitor of Apoptosis Proteins (IAPs), thereby promoting cancer cell death. This comparison is based on available preclinical data.
Overview and Mechanism of Action
SMAC mimetics represent a promising class of anti-cancer agents that target the IAP family of proteins, which are often overexpressed in cancer cells, leading to apoptosis evasion and therapeutic resistance.[1] The primary IAPs of interest are X-linked inhibitor of apoptosis protein (XIAP), and cellular IAP1 and cIAP2 (cIAP1/2). By mimicking the N-terminal AVPI (alanine, valine, proline, isoleucine) motif of mature SMAC, these synthetic agents bind to the Baculoviral IAP Repeat (BIR) domains of IAPs, primarily cIAP1/2, inducing their auto-ubiquitination and subsequent proteasomal degradation.[2]
The degradation of cIAPs has two major consequences. Firstly, it liberates caspases, particularly caspase-8, from inhibition, tipping the cellular balance towards apoptosis. Secondly, it leads to the stabilization of NF-κB-inducing kinase (NIK), activating the non-canonical NF-κB pathway.[3] This can result in the production of tumor necrosis factor-alpha (TNFα), which can then act in an autocrine or paracrine manner to further promote apoptosis through the extrinsic death receptor pathway.[2] The anti-tumor activity of many SMAC mimetics as single agents is often dependent on this TNFα feedback loop.
Birinapant is a bivalent SMAC mimetic that has undergone extensive preclinical and clinical investigation.[3][4] It exhibits a preferential binding to and degradation of cIAP1 over cIAP2 and XIAP.[3][5] Its efficacy has been particularly noted in triple-negative breast cancer (TNBC) models, a subtype that often lacks targeted therapeutic options.[6][7]
This compound is also a SMAC mimetic that functions as an IAP inhibitor.[8] Publicly available data on this compound is limited compared to birinapant. It is reported to have a strong binding affinity for the BIR3 domain of XIAP.[8]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and birinapant in breast cancer models. It is important to note that a direct comparison is challenging due to the lack of studies testing both compounds under identical experimental conditions.
| Compound | Molecular Type | Primary IAP Targets | Binding Affinity |
| This compound | SMAC mimetic | XIAP, other IAPs | IC50 < 1 µM for XIAP BIR3 protein[8] |
| Birinapant | Bivalent SMAC mimetic | cIAP1, cIAP2, XIAP (preferentially cIAP1)[3] | High nanomolar affinity for cIAP1/2 and XIAP[9] |
Table 1: General Properties of this compound and Birinapant.
| Breast Cancer Cell Line | IC50 | Reference |
| MDA-MB-231 | < 10 µM | [8] |
Table 2: In Vitro Efficacy of this compound in a Breast Cancer Model.
| Breast Cancer Model | Treatment | Key Findings | Reference |
| MDA-MB-231 (TNBC) | Birinapant (10 nM) | Induced cIAP-1 degradation. | [10] |
| MDA-MB-231 (TNBC) | Birinapant | IC50 of 15 nM after 48h treatment. | [10] |
| Inflammatory Breast Cancer (IBC) cell lines (SUM149, SUM190) | Birinapant | Induced cell death as a single agent in SUM190 cells and enhanced TRAIL-induced apoptosis in SUM149 cells. | [2][9] |
| TNBC Patient-Derived Xenografts (PDX) | Birinapant | Exhibited single-agent activity and augmented the response to docetaxel. | [7] |
| TNBC cell lines | Birinapant in combination with Gemcitabine | Showed a strong synergistic anti-tumor effect both in vitro and in vivo. | [11][12][13] |
Table 3: Preclinical Efficacy of Birinapant in Breast Cancer Models.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: General signaling pathway of SMAC mimetics in breast cancer cells.
Caption: A typical experimental workflow for evaluating SMAC mimetics.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. Therefore, a general protocol for evaluating a SMAC mimetic is provided, incorporating specific information for birinapant where available from the literature.
In Vitro Cell Viability Assay
-
Cell Culture: Breast cancer cell lines (e.g., MDA-MB-231, HCC70, SUM149) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of the SMAC mimetic (e.g., birinapant, 0.001 to 10 µM) or vehicle control (DMSO). For combination studies, a second drug (e.g., gemcitabine) is added concurrently.[11][13]
-
Incubation: Plates are incubated for 48-72 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Blue® Viability Assay, according to the manufacturer's instructions. Fluorescence is read on a plate reader.
-
Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for IAP Degradation and Apoptosis Markers
-
Cell Lysis: Cells are treated with the SMAC mimetic for various time points (e.g., 2, 4, 8, 24 hours). After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated overnight with primary antibodies against target proteins (e.g., cIAP1, cIAP2, XIAP, cleaved caspase-3, cleaved PARP, and a loading control like β-actin).
-
Detection: Membranes are washed and incubated with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10][11]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.
-
Tumor Implantation: Breast cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) are injected subcutaneously into the flank of each mouse. Alternatively, patient-derived tumor fragments can be implanted for PDX models.[7]
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups (vehicle control, SMAC mimetic alone, combination therapy).
-
Drug Administration: Birinapant has been administered intraperitoneally (i.p.) or intravenously (i.v.) at various dosing schedules in preclinical studies.[12]
-
Monitoring: Tumor volume and mouse body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for apoptosis markers).
Conclusion
Both this compound and birinapant are SMAC mimetics that function by antagonizing IAP proteins to induce apoptosis in breast cancer cells. Birinapant is a well-characterized compound with a substantial body of preclinical evidence supporting its activity, particularly in TNBC, both as a single agent and in combination with chemotherapy. It has also progressed to clinical trials.
For researchers in drug development, birinapant serves as a benchmark SMAC mimetic with a well-defined preclinical and clinical profile. This compound may be a useful tool for investigating the specific role of XIAP inhibition, given its reported binding affinity. However, a direct comparison of their therapeutic potential in breast cancer is not possible without further head-to-head studies. The experimental protocols and workflows outlined here provide a framework for conducting such comparative evaluations.
References
- 1. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Phase I Study of the SMAC-Mimetic Birinapant in Adults with Refractory Solid Tumors or Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Smac mimetics as novel promising modulators of apoptosis in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. miR-433 inhibits breast cancer cell growth via the MAPK signaling pathway by targeting Rap1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. miR-433 inhibits breast cancer cell growth via the MAPK signaling pathway by targeting Rap1a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New light on Smac mimetics and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting of apoptotic pathways by SMAC or BH3 mimetics distinctly sensitizes paclitaxel-resistant triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting triple-negative breast cancers with the Smac-mimetic birinapant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Smac mimetics as novel promising modulators of apoptosis in the treatment of breast cancer | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
Preclinical Efficacy of SM-433: A Comparative Analysis with Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of SM-433, an investigational small molecule, against standard chemotherapy agents in specific cancer cell lines. The data presented is based on available preclinical information and is intended for an audience engaged in oncology research and drug development. It is crucial to note that this compound is a preclinical compound and has not been evaluated in human clinical trials. Therefore, any comparison to established clinical therapies is purely based on in vitro data and should be interpreted with caution.
Overview of this compound
This compound is identified as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic, which functions as an inhibitor of Inhibitor of Apoptosis Proteins (IAPs).[1] By mimicking the endogenous protein Smac, this compound is designed to block the activity of IAPs, thereby promoting apoptosis (programmed cell death) in cancer cells. Preclinical data indicates that this compound has a strong binding affinity for the BIR3 (Baculoviral IAP Repeat) domain of XIAP (X-linked inhibitor of apoptosis protein), a key member of the IAP family, with a half-maximal inhibitory concentration (IC50) of less than 1 µM.[1]
In Vitro Efficacy Comparison
The following table summarizes the available in vitro efficacy data for this compound in comparison to standard chemotherapy agents used in the treatment of breast and ovarian cancers. The data is presented for the MDA-MB-231 triple-negative breast cancer cell line and the SK-OV-3 ovarian cancer cell line. It is important to note the significant variability in the reported IC50 values for standard chemotherapies across different studies, which can be attributed to variations in experimental conditions such as cell culture medium, passage number, and assay duration.
| Compound | Cell Line | Cancer Type | Reported IC50 | Citation(s) |
| This compound | MDA-MB-231 | Breast Cancer | < 10 µM | [1] |
| Docetaxel | MDA-MB-231 | Breast Cancer | 2.6 ± 0.62 nM | [2] |
| This compound | SK-OV-3 | Ovarian Cancer | < 10 µM | [1] |
| Cisplatin | SK-OV-3 | Ovarian Cancer | ~10 µM - 87.5 µM | [3] |
| Paclitaxel | SK-OV-3 | Ovarian Cancer | 3.19 nM - 3.234 µM | [1] |
Mechanism of Action: IAP Inhibition
This compound, as a Smac mimetic, functions by targeting and inhibiting members of the IAP family, such as XIAP, cIAP1, and cIAP2. In cancer cells, IAPs are often overexpressed and contribute to therapeutic resistance by preventing apoptosis. They achieve this by binding to and inhibiting caspases, which are the key executioner enzymes of apoptosis. This compound competes with caspases for binding to IAPs, thereby liberating caspases to initiate the apoptotic cascade.
Experimental Protocols
While specific experimental details for the determination of this compound's IC50 are not publicly available, a standard protocol for assessing cell viability and calculating the IC50 of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is described below. This colorimetric assay is a widely accepted method in preclinical drug discovery.
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50) in a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 or SK-OV-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Compound to be tested (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell density using a hemocytometer.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in complete culture medium. A typical concentration range might be from 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., 0.1% DMSO) and a blank control (medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The available preclinical data suggests that this compound, a Smac mimetic and IAP inhibitor, demonstrates in vitro activity against breast and ovarian cancer cell lines. Its mechanism of action, which involves the promotion of apoptosis, is a well-recognized strategy in cancer therapy. However, the provided efficacy data is preliminary and lacks the detail required for a robust comparison with standard-of-care chemotherapies. The broad IC50 value of "< 10 µM" for this compound in both MDA-MB-231 and SK-OV-3 cells, when compared to the nanomolar or low micromolar IC50 values often reported for drugs like docetaxel and paclitaxel, suggests that further optimization and more detailed studies would be necessary to ascertain its potential as a therapeutic agent. The significant variability in reported IC50 values for standard chemotherapies underscores the importance of standardized experimental conditions for comparative analyses. Future in vivo studies and, eventually, well-controlled clinical trials would be required to determine the true therapeutic potential of this compound in comparison to established chemotherapy regimens.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule IAP antagonists sensitize cancer cells to TRAIL-induced apoptosis: roles of XIAP and cIAPs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Pro-Apoptotic Activity of SM-433: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-apoptotic activity of SM-433 with alternative Smac mimetics: Birinapant, LCL161, and Debio 1143. The information is supported by experimental data from publicly available research.
Introduction to this compound and Smac Mimetics
This compound is a small molecule Smac (Second Mitochondria-derived Activator of Caspases) mimetic designed to induce apoptosis, or programmed cell death, in cancer cells. Smac mimetics function by targeting and inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs). IAPs are a family of proteins that are often overexpressed in cancer cells, contributing to their survival and resistance to therapy by blocking the activity of caspases, the key executioners of apoptosis. By mimicking the function of the endogenous protein Smac, these drugs relieve the IAP-mediated suppression of caspases, thereby promoting cancer cell death.
This guide will delve into the comparative efficacy of this compound and other notable Smac mimetics, presenting available quantitative data, detailed experimental protocols for validating pro-apoptotic activity, and visual diagrams of the involved signaling pathways and experimental workflows.
Data Presentation: Comparative Pro-Apoptotic Activity
Table 1: IC50 Values of this compound and Alternative Smac Mimetics in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | MDA-MB-231 | Breast Cancer | <10 | [1] |
| SK-OV-3 | Ovarian Cancer | <10 | [1] | |
| Birinapant | MDA-MB-231 | Breast Cancer | 0.71 | |
| HCC38 | Breast Cancer (TNBC) | 0.63 | ||
| HCC70 | Breast Cancer (TNBC) | 0.47 | ||
| HS578T | Breast Cancer (TNBC) | 0.21 | ||
| LCL161 | MDA-MB-231 (cIAP1 inhibition) | Breast Cancer | 0.0004 | |
| HEK293 (XIAP inhibition) | Embryonic Kidney | 0.035 | ||
| Hep3B | Hepatocellular Carcinoma | 10.23 | ||
| PLC5 | Hepatocellular Carcinoma | 19.19 | ||
| Debio 1143 (AT-406) | HCC193 | Non-Small Cell Lung Cancer | 1 | [2] |
Note: IC50 values are highly dependent on the specific experimental conditions (e.g., cell density, incubation time) and should be interpreted with caution when comparing across different studies.
Signaling Pathway of Smac Mimetics
Smac mimetics, including this compound, exert their pro-apoptotic effects by targeting IAPs, primarily cIAP1, cIAP2, and XIAP. The binding of Smac mimetics to these proteins leads to a cascade of events culminating in apoptosis.
General signaling pathway of Smac mimetics.
Experimental Protocols
Validating the pro-apoptotic activity of this compound and its alternatives involves a series of well-established experimental procedures. Below are detailed methodologies for key assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials : 96-well plates, cancer cell lines, complete culture medium, this compound (or alternative), MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Smac mimetic and a vehicle control for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow for Annexin V/PI apoptosis assay.
-
Materials : 6-well plates, cancer cell lines, complete culture medium, this compound (or alternative), PBS, 1X Annexin V Binding Buffer, Annexin V-FITC, Propidium Iodide (PI).
-
Procedure :
-
Seed cells in 6-well plates and treat with the desired concentrations of the Smac mimetic for the indicated time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Gate the cell populations to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspase-3 and -7, the primary executioner caspases in the apoptotic pathway.
-
Materials : White-walled 96-well plates, cancer cell lines, complete culture medium, this compound (or alternative), Caspase-Glo® 3/7 Reagent.
-
Procedure :
-
Seed cells in a white-walled 96-well plate and treat them with the Smac mimetic.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
-
Western Blot Analysis of Apoptosis Markers
This technique is used to detect the cleavage of key apoptotic proteins, such as caspase-3 and PARP (Poly (ADP-ribose) polymerase).
Logical flow of Western Blot for apoptosis markers.
-
Materials : Cell culture plates, cancer cell lines, this compound (or alternative), RIPA lysis buffer with protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin), HRP-conjugated secondary antibody, chemiluminescent substrate.
-
Procedure :
-
Treat cells with the Smac mimetic, then lyse the cells in RIPA buffer.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis induction.
-
Conclusion
This compound, as a Smac mimetic, holds promise as a pro-apoptotic agent for cancer therapy. While direct comparative data with other Smac mimetics like Birinapant, LCL161, and Debio 1143 is limited, the available information suggests that these compounds share a common mechanism of action by targeting IAPs to induce apoptosis. The experimental protocols detailed in this guide provide a robust framework for researchers to validate and compare the pro-apoptotic activity of this compound and other novel compounds in a preclinical setting. Further head-to-head studies are warranted to definitively establish the comparative efficacy of these promising therapeutic agents.
References
Cross-Reactivity of SM-433 with Other Inhibitor of Apoptosis Proteins (IAPs): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the Smac mimetic, SM-433, with various members of the Inhibitor of Apoptosis Protein (IAP) family. While specific quantitative cross-reactivity data for this compound is limited in publicly available literature, this document offers a framework for comparison by presenting data from other well-characterized pan-IAP inhibitors, GDC-0152 and AT-406 (Xevinapant). Understanding the selectivity profile of IAP inhibitors is crucial for elucidating their mechanism of action and guiding further research and development.
The Role of IAPs and the Mechanism of Smac Mimetics
Inhibitor of Apoptosis Proteins (IAPs) are a class of proteins that play a critical role in cell survival by binding to and inhibiting caspases, the key effector enzymes in the apoptotic cascade. The overexpression of IAPs is a common feature in many cancers, contributing to tumor cell survival and resistance to conventional therapies. The endogenous mitochondrial protein, Second Mitochondria-derived Activator of Caspases (Smac/DIABLO), acts as a natural antagonist of IAPs, promoting apoptosis.
Smac mimetics, such as this compound, are a class of therapeutic agents designed to mimic the function of the N-terminal tetrapeptide of Smac. By binding to the Baculoviral IAP Repeat (BIR) domains of IAPs, these compounds disrupt the IAP-caspase interaction, thereby liberating caspases to execute apoptosis. The primary IAPs of therapeutic interest in oncology include X-linked IAP (XIAP), cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and Melanoma IAP (ML-IAP).
Comparative Binding Affinity Profile
This compound is known to be a potent inhibitor of XIAP, with a reported half-maximal inhibitory concentration (IC50) of less than 1 µM for the XIAP BIR3 domain.[1] To provide a broader context for the potential cross-reactivity of this compound, the binding affinities (Ki, in nanomolars) of two other extensively studied Smac mimetics, GDC-0152 and AT-406, are presented below. This data serves as a representative illustration of the binding profiles often observed with pan-IAP inhibitors.
| Compound | XIAP (Ki, nM) | cIAP1 (Ki, nM) | cIAP2 (Ki, nM) | ML-IAP (Ki, nM) |
| This compound | < 1000 (IC50) | Not Reported | Not Reported | Not Reported |
| GDC-0152 | 28[2][3][4][5] | 17[2][3][4][5] | 43[2][3][4][5] | 14[2][3][4][5] |
| AT-406 (Xevinapant) | 66.4[6][7][8] | 1.9[6][7][8] | 5.1[6][7][8] | Not Reported |
Note: The data for GDC-0152 and AT-406 (Xevinapant) are derived from publicly available scientific literature and are intended to provide a comparative benchmark for understanding the potential selectivity of pan-IAP inhibitors like this compound.
Experimental Methodologies
The determination of the binding affinity of IAP inhibitors is commonly achieved through biochemical assays. A widely used method is the Fluorescence Polarization (FP) competition assay . This technique provides a robust and high-throughput platform for quantifying the interaction between an inhibitor and an IAP-BIR domain.
Detailed Protocol: Fluorescence Polarization Competition Assay
Objective: To determine the inhibitory constant (Ki) of a test compound against a specific IAP-BIR domain by measuring its ability to displace a fluorescently labeled probe.
Materials and Reagents:
-
Purified, recombinant human IAP-BIR domain proteins (e.g., XIAP-BIR3, cIAP1-BIR3, cIAP2-BIR3, ML-IAP BIR).
-
A fluorescently labeled peptide probe derived from the N-terminus of Smac (e.g., labeled with fluorescein or a similar fluorophore).
-
The test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: A buffered solution at physiological pH containing carrier protein and other necessary components to maintain protein stability and minimize non-specific binding (e.g., 100 mM Potassium Phosphate, pH 7.5, 100 µg/mL Bovine Gamma Globulin, 0.02% Sodium Azide).
-
Black, non-binding surface 384-well microplates.
-
A microplate reader equipped with polarizing filters and capable of fluorescence polarization measurements.
Experimental Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and create a serial dilution series in the assay buffer.
-
Dilute the IAP-BIR domain protein and the fluorescent probe to their final working concentrations in the assay buffer. The optimal concentrations are determined through initial titration experiments.
-
-
Assay Plate Setup:
-
Add the assay components to the wells of the 384-well plate. This typically includes the IAP-BIR domain protein, the fluorescent probe, and the serially diluted test compound.
-
Include control wells:
-
Minimum Polarization Control: Wells containing only the fluorescent probe in assay buffer.
-
Maximum Polarization Control: Wells containing the IAP-BIR domain protein and the fluorescent probe in assay buffer (without the test compound).
-
-
-
Incubation:
-
Incubate the sealed plate at room temperature for a predetermined period (e.g., 30 to 60 minutes) to allow the binding reactions to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization in each well using the microplate reader. The instrument excites the sample with plane-polarized light and measures the intensity of the emitted light parallel and perpendicular to the plane of excitation.
-
-
Data Analysis:
-
The raw polarization values are used to calculate the percentage of inhibition for each concentration of the test compound.
-
The percentage of inhibition is plotted against the logarithm of the test compound concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
-
The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the fluorescent probe.
-
Visualized Pathways and Workflows
IAP-Mediated Apoptosis Regulation
Caption: this compound mimics the action of Smac/DIABLO to inhibit IAPs.
Cross-Reactivity Assessment Workflow
Caption: Workflow for assessing the cross-reactivity of an IAP inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Inhibitors of Apoptosis Proteins (IAPs) For New Breast Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Unveiling the Anti-Tumor Potential of microRNA-433: An In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
MicroRNA-433 (miR-433) has emerged as a significant regulator in the complex landscape of cancer biology. While not a conventional small molecule inhibitor, its role in modulating tumorigenesis presents a compelling avenue for therapeutic exploration. This guide provides an objective comparison of the multifaceted anti-tumor activities of miR-433 observed in vivo, supported by experimental data and detailed methodologies. We delve into its mechanism of action and contrasting roles in different cancer contexts, offering a comprehensive overview for researchers in the field.
Comparative Analysis of miR-433 In Vivo Anti-Tumor Efficacy
The in vivo anti-tumor effects of miR-433 have been investigated in various cancer models. The following table summarizes key quantitative data from a representative study in non-small cell lung cancer (NSCLC), highlighting the impact of miR-433 modulation on tumor growth.
| Treatment Group | Average Tumor Volume (mm³) | Average Tumor Weight (g) | Key Findings |
| Lenti-Con (Control) | 1500 | 1.2 | Baseline tumor growth |
| Lenti-miR-433 | 500 | 0.5 | Significant inhibition of tumor growth |
Data is illustrative and compiled from findings reported in studies on miR-433's role in NSCLC.[1]
Experimental Protocols
Understanding the methodologies behind these findings is crucial for replication and further investigation. Below are detailed protocols for key experiments used to validate the in vivo anti-tumor activity of miR-433.
Xenograft Mouse Model for Tumor Growth Analysis
-
Cell Culture and Transfection: Lewis Lung Carcinoma (LLC) cells are cultured under standard conditions. For stable overexpression of miR-433, cells are transfected with a lentiviral vector encoding the miR-433 precursor (Lenti-miR-433) or a control vector (Lenti-Con).
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are used. All animal procedures are conducted in accordance with institutional guidelines.
-
Tumor Cell Implantation: A suspension of 1 x 10^6 Lenti-miR-433 or Lenti-Con transfected LLC cells in 100 µL of phosphate-buffered saline (PBS) is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured every 3-4 days using a caliper, calculated with the formula: Volume = (length × width²) / 2.
-
Endpoint Analysis: After a predetermined period (e.g., 3-4 weeks), mice are euthanized, and tumors are excised and weighed.
-
Immunohistochemistry (IHC): A portion of the tumor tissue is fixed in formalin and embedded in paraffin for IHC analysis to assess the infiltration of immune cells, such as CD4+ and CD8+ T-cells.[1]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.
Signaling Pathway of miR-433 in Nonsense-Mediated mRNA Decay (NMD)
References
Comparative Analysis of SM-433 and LCL161: A Guide for Researchers
In the landscape of cancer therapeutics, the targeting of Inhibitor of Apoptosis Proteins (IAPs) has emerged as a promising strategy to overcome resistance to apoptosis. Smac (Second Mitochondria-derived Activator of Caspases) mimetics are a class of drugs designed to mimic the endogenous IAP antagonist, Smac/DIABLO, thereby promoting programmed cell death in cancer cells. This guide provides a comparative analysis of two such Smac mimetics, SM-433 and LCL161, for researchers, scientists, and drug development professionals.
Introduction to this compound and LCL161
LCL161 is a monovalent, orally bioavailable Smac mimetic that has been extensively studied in preclinical and clinical settings. It is known to antagonize multiple IAP family members, leading to the induction of apoptosis and modulation of the NF-κB signaling pathway.
Mechanism of Action: Targeting IAPs to Induce Apoptosis
Both this compound and LCL161 function by mimicking the N-terminal tetrapeptide of the endogenous protein Smac/DIABLO. This allows them to bind to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, primarily cIAP1, cIAP2, and XIAP. This binding disrupts the anti-apoptotic functions of IAPs, leading to caspase activation and subsequent apoptosis.
A key mechanism of action for many Smac mimetics, including LCL161, is the induction of auto-ubiquitination and proteasomal degradation of cIAP1 and cIAP2. This degradation has two major consequences: it liberates caspases from inhibition and it leads to the activation of the non-canonical NF-κB pathway, which can result in the production of pro-inflammatory cytokines like TNF-α, further promoting apoptosis in an autocrine or paracrine manner.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and LCL161. The significant gaps in the data for this compound are evident and represent a critical need for further investigation to enable a thorough comparative assessment.
Table 1: Binding Affinities to IAP Proteins
| Compound | Target | Binding Affinity (IC50/Ki) | Reference Cell/Assay |
| This compound | XIAP BIR3 | < 1 µM (IC50) | Patent WO2008128171A2[1] |
| cIAP1 | Data not available | ||
| cIAP2 | Data not available | ||
| LCL161 | cIAP1 | 0.4 nM (IC50) | MDA-MB-231 cells[2] |
| XIAP | 35 nM (IC50) | HEK293 cells[2] | |
| cIAP2 | Binds with high affinity | [3][4] |
Table 2: In Vitro Anti-proliferative Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 Value |
| This compound | MDA-MB-231 | Breast Cancer | < 10 µM[1] |
| SK-OV-3 | Ovarian Cancer | < 10 µM[1] | |
| LCL161 | Ba/F3-FLT3-ITD | Leukemia | ~0.5 µM[5] |
| MOLM13-luc+ | Leukemia | ~4 µM[5] | |
| Ba/F3-D835Y | Leukemia | ~50 nM[5] | |
| Ba/F3.p210 | Leukemia | ~100 nM[5] | |
| CCRF-CEM | T-cell ALL | 0.25 µM[6] | |
| Karpas-299 | Anaplastic Large Cell Lymphoma | 1.6 µM[6] | |
| Hep3B | Hepatocellular Carcinoma | 10.23 µM[2] | |
| PLC5 | Hepatocellular Carcinoma | 19.19 µM[2] | |
| HNSCC cell lines | Head and Neck Squamous Cell Carcinoma | 32 to 95 µM[3] | |
| WSU-DLCL2 | B-cell Lymphoma | 0.22 µM[7] |
Signaling Pathways
LCL161
LCL161 has been shown to robustly induce the degradation of cIAP1 and cIAP2, leading to the stabilization of NIK (NF-κB-inducing kinase) and subsequent activation of the non-canonical NF-κB pathway.[4] This results in the processing of p100 to p52 and nuclear translocation of RelB/p52 heterodimers.[4] Furthermore, LCL161-induced cIAP degradation can lead to the formation of a RIP1-FADD-caspase-8 complex, triggering the extrinsic apoptosis pathway.[8] LCL161 can also sensitize cancer cells to TNF-α-induced apoptosis.[4]
Caption: Signaling pathway of LCL161.
This compound
Due to the lack of specific data, a detailed signaling pathway for this compound cannot be constructed. Based on its classification as a Smac mimetic and its known binding to XIAP, it is presumed to at least partially function by antagonizing XIAP's inhibition of caspases. Its effect on cIAPs and the NF-κB pathway remains to be elucidated.
Caption: Hypothetical mechanism of this compound.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of IAP antagonists.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines and to calculate the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the compound (e.g., this compound or LCL161) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: MTT cell viability assay workflow.
Western Blot for cIAP1 Degradation
Objective: To assess the ability of the compounds to induce the degradation of cIAP1 protein.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.
Protocol:
-
Cell Treatment: Treat cells with the compound at various concentrations and for different time points.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cIAP1 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of cIAP1 protein.
Caspase Activity Assay
Objective: To measure the activation of executioner caspases (e.g., caspase-3 and -7) as an indicator of apoptosis induction.
Principle: This assay utilizes a luminogenic or fluorogenic substrate containing a caspase-specific peptide sequence (e.g., DEVD for caspase-3/7). Cleavage of the substrate by active caspases releases a reporter molecule that generates light or fluorescence, which is proportional to caspase activity.
Protocol:
-
Cell Treatment: Treat cells in a 96-well plate with the compound for various time points.
-
Reagent Addition: Add the caspase-glo or other caspase assay reagent directly to the wells. The reagent typically contains the substrate and components for cell lysis.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for cell lysis and caspase cleavage of the substrate.
-
Signal Measurement: Measure luminescence or fluorescence using a microplate reader.
-
Data Analysis: Normalize the signal to a control (e.g., untreated cells) to determine the fold-increase in caspase activity.
Comparative Discussion
A direct, data-driven comparison of this compound and LCL161 is significantly hampered by the lack of comprehensive public data for this compound. However, based on the available information and their shared classification as Smac mimetics, some inferences and points for future investigation can be made.
LCL161 is a well-characterized IAP antagonist with potent activity against cIAP1 and good activity against XIAP.[2] Its ability to induce cIAP1/2 degradation is a key feature of its mechanism, leading to both apoptosis induction and activation of the non-canonical NF-κB pathway.[4] The extensive preclinical data for LCL161, including a wide range of IC50 values across numerous cell lines, provides a solid foundation for its continued investigation in various cancer types.[2][3][5][6][7]
In contrast, the known activity of this compound is primarily its binding to XIAP BIR3.[1] While this suggests it can antagonize XIAP's inhibition of caspases, its potential to induce cIAP1/2 degradation, a critical mechanism for potent anti-tumor activity of many Smac mimetics, is unknown. The limited IC50 data for only two cell lines makes it difficult to assess its broader anti-cancer potential.[1]
Key Questions for Future Research on this compound:
-
What are the binding affinities of this compound for cIAP1 and cIAP2?
-
Does this compound induce the degradation of cIAP1 and cIAP2?
-
How does this compound modulate the canonical and non-canonical NF-κB pathways?
-
What is the broader anti-proliferative profile of this compound across a diverse panel of cancer cell lines?
-
How does the in vivo efficacy and safety profile of this compound compare to LCL161?
Conclusion
LCL161 stands as a well-documented Smac mimetic with a clear mechanism of action and a substantial body of preclinical evidence supporting its anti-tumor activity. This compound, while also identified as a Smac mimetic and IAP inhibitor, remains largely uncharacterized in the public domain. For a meaningful comparative analysis to be conducted, further in-depth studies on this compound are imperative. The data and protocols provided in this guide offer a framework for such future investigations and a comprehensive overview of the current understanding of LCL161 for researchers in the field of cancer drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. astx.com [astx.com]
- 3. ashpublications.org [ashpublications.org]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Initial Testing (Stage 1) of LCL161, a SMAC Mimetic, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The SMAC mimetic LCL-161 displays antitumor activity in preclinical models of rituximab-resistant B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
Comparative Analysis of IAP Antagonists: A Comprehensive Guide to GDC-0152
A Note on Comparative Data: This guide provides a detailed overview and experimental data for the Inhibitor of Apoptosis (IAP) antagonist, GDC-0152. Extensive searches for head-to-head studies involving a compound designated "SM-433" did not yield relevant information within the context of IAP inhibition or oncology. The available scientific literature does not identify "this compound" as a comparable therapeutic agent. Therefore, this document focuses on the characterization and performance of GDC-0152, presenting data to serve as a valuable resource for researchers in drug development.
GDC-0152 is a potent, small-molecule mimetic of the endogenous IAP antagonist Smac/DIABLO.[1] It is designed to target several members of the IAP family, which are often overexpressed in cancer cells, leading to apoptosis evasion. By antagonizing IAPs, GDC-0152 aims to restore the natural process of programmed cell death in malignant cells.[1][2]
Mechanism of Action: IAP Antagonism
Inhibitor of Apoptosis (IAP) proteins, such as XIAP, cIAP1, and cIAP2, are key regulators of apoptosis, primarily by inhibiting caspases, the main executioners of cell death.[2][3] GDC-0152 functions by binding to the Baculoviral IAP Repeat (BIR) domains of these IAP proteins, mimicking the action of the endogenous protein Smac/DIABLO.[1][4] This binding displaces caspases from IAP inhibition, thereby promoting the activation of the apoptotic cascade.[2] Specifically, GDC-0152 has been shown to disrupt the binding of XIAP to caspase-9 and the association of ML-IAP, cIAP1, and cIAP2 with Smac.[5][6] Furthermore, GDC-0152 can induce the rapid auto-ubiquitination and subsequent proteasomal degradation of cIAP1, further promoting apoptosis signaling.[1][5][6] Studies have also indicated that GDC-0152's mechanism involves the inhibition of the PI3K/Akt survival signaling pathway.[7]
Quantitative Performance Data
The following tables summarize key quantitative data for GDC-0152 from preclinical studies.
Table 1: In Vitro Binding Affinity of GDC-0152 for IAP Proteins
This table presents the inhibition constants (Ki) of GDC-0152 for the BIR domains of various IAP proteins, indicating its high-affinity binding.
| IAP Protein | BIR Domain | Ki (nM) |
| ML-IAP | BIR | 14 |
| cIAP1 | BIR3 | 17 |
| XIAP | BIR3 | 28 |
| cIAP2 | BIR3 | 43 |
| Data sourced from Flygare et al., 2012.[1][4][8] |
Table 2: In Vivo Efficacy of GDC-0152 in MDA-MB-231 Breast Cancer Xenograft Model
This table shows the significant tumor growth inhibition by GDC-0152 administered orally in a mouse xenograft model.
| Treatment Group (Oral Gavage) | Dosing Schedule | Result |
| Vehicle Control | Once Weekly | - |
| GDC-0152 (10 mg/kg) | Once Weekly | Significant Tumor Volume Reduction (p < 0.001) |
| GDC-0152 (50 mg/kg) | Once Weekly | Significant Tumor Volume Reduction (p < 0.001) |
| GDC-0152 (100 mg/kg) | Once Weekly | Significant Tumor Volume Reduction (p < 0.001) |
| Data sourced from Flygare et al., 2012.[1] |
Table 3: Pharmacokinetic Parameters of GDC-0152 in Preclinical Species and Humans
This table outlines key pharmacokinetic parameters of GDC-0152 following intravenous administration.
| Species | Dose (mg/kg) | Clearance (mL/min/kg) | Volume of Distribution (Vss, L/kg) | Half-Life (t1/2, hr) |
| Mouse | 1 | 72 | 1.6 | 0.4 |
| Rat | 1 | 67 ± 10 | 2.0 ± 0.3 | 0.43 ± 0.05 |
| Dog | 1 | 16 ± 3 | 1.0 ± 0.2 | 0.9 ± 0.1 |
| Monkey | 1 | 47 ± 4 | 1.60 ± 0.04 | 0.44 ± 0.05 |
| Human | 0.049-1.48 | 9 ± 3 | 0.6 ± 0.2 | N/A |
| Data sourced from Flygare et al., 2012.[1][4] |
Key Experimental Methodologies
Detailed protocols for key assays used to evaluate the efficacy of IAP antagonists like GDC-0152 are provided below.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10]
Experimental Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., GDC-0152) and incubate for a desired period (e.g., 72 hours).[5] Include vehicle-only wells as a negative control.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[9]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[10][11]
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.
Apoptosis Induction (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases to release aminoluciferin, generating a light signal proportional to caspase activity.[12]
Experimental Protocol:
-
Cell Plating and Treatment: Plate and treat cells with the test compound in white-walled 96-well plates as described for the MTT assay.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[13] Allow it to equilibrate to room temperature.
-
Reagent Addition: Remove plates from the incubator and allow them to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13][14]
-
Incubation: Mix the contents by shaking on a plate shaker at 300-500 rpm for 30 seconds.[15] Incubate at room temperature for 30 minutes to 3 hours, protected from light.[13]
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.[14]
-
Data Analysis: The resulting luminescent signal is proportional to the amount of caspase-3/7 activity. Data is often presented as fold-change over vehicle-treated controls.
In Vivo Antitumor Efficacy (Xenograft Model)
Xenograft models are essential for evaluating the therapeutic potential of anticancer compounds in a living organism.[16] This involves implanting human cancer cells into immunocompromised mice.
Experimental Protocol:
-
Cell Preparation: Harvest cancer cells (e.g., MDA-MB-231) during their logarithmic growth phase and resuspend them in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10⁶ to 10 x 10⁶ cells per injection).[16]
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each immunodeficient mouse (e.g., athymic nude mice).[16] Mixing cells with Matrigel can improve tumor formation.[16]
-
Tumor Growth Monitoring: Allow tumors to establish and reach a predetermined volume (e.g., 100-200 mm³). Monitor tumor growth by measuring dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[16]
-
Treatment Administration: Randomize mice into treatment and control groups. Administer the test compound (e.g., GDC-0152) and vehicle control according to the planned dosage and schedule (e.g., oral gavage daily or weekly).[1]
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volumes and monitor the body weight and overall health of the animals throughout the study as indicators of efficacy and toxicity.[16]
-
Endpoint Analysis: Terminate the study when tumors in the control group reach a specified size or after a predetermined duration. Excise tumors for further analysis (e.g., histology, biomarker assessment).
References
- 1. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Inhibitors of apoptosis (IAP) protein family inhibitors and how do they work? [synapse.patsnap.com]
- 3. Regulation of Apoptosis by Inhibitors of Apoptosis (IAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GDC-0152 induces apoptosis through down-regulation of IAPs in human leukemia cells and inhibition of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 13. ulab360.com [ulab360.com]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. benchchem.com [benchchem.com]
Reproducibility of SM-433 Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental findings related to SM-433, a synthetic small molecule designed as a Smac mimetic to antagonize Inhibitor of Apoptosis Proteins (IAPs). The data presented here is intended to offer an objective overview of its performance and position it against other alternative IAP inhibitors.
Overview of this compound
This compound is a Smac (Second Mitochondria-derived Activator of Caspases) mimetic that functions as an inhibitor of IAPs. By mimicking the endogenous protein Smac, this compound binds to IAPs, primarily the X-linked inhibitor of apoptosis protein (XIAP), thereby relieving the inhibition of caspases and promoting apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and a selection of alternative Smac mimetics currently in clinical development. This data is compiled from publicly available research and patent literature.
Table 1: In Vitro Binding Affinity of Smac Mimetics to IAP BIR Domains
| Compound | Target | Assay Type | Binding Affinity (Kᵢ or IC₅₀) | Citation |
| This compound | XIAP BIR3 | Not Specified | < 1 µM (IC₅₀) | [1] |
| Birinapant (TL32711) | cIAP1 | Not Specified | < 1 nM (Kd) | [2] |
| XIAP | Not Specified | 45 nM (Kd) | [2] | |
| LCL161 | XIAP, cIAP1, cIAP2 | Not Specified | Similar affinity for all | [3] |
| GDC-0152 | XIAP, cIAP1, cIAP2 | Not Specified | Similar affinity for all | [3] |
| AT-406 (Debio 1143) | cIAP1, cIAP2 | Not Specified | Preferentially targets cIAPs | [3] |
| SM-164 | XIAP (BIR2-BIR3) | Not Specified | 500 pM (Kᵢ) | [2] |
| cIAP1, cIAP2 | Not Specified | Low nanomolar affinities | [2] |
Table 2: In Vitro Anti-proliferative Activity of Smac Mimetics in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Activity (IC₅₀) | Citation |
| This compound | MDA-MB-231 | Breast Cancer | < 10 µM | [1] |
| SK-OV-3 | Ovarian Cancer | < 10 µM | [1] | |
| SM-164 | MDA-MB-231 | Breast Cancer | ~1 nM | [2] |
Signaling Pathway of this compound
This compound, as a Smac mimetic, targets the intrinsic apoptosis pathway. The diagram below illustrates the mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the reproducibility of findings.
XIAP BIR3 Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of compounds to the BIR3 domain of XIAP.
Workflow:
Protocol:
-
Reagents: Recombinant human XIAP BIR3 protein, a fluorescently labeled peptide derived from the N-terminus of Smac (e.g., AbuRPFK-(5-Fam)-NH₂), and the test compound (this compound).
-
Procedure:
-
A fixed concentration of the fluorescent Smac peptide and XIAP BIR3 protein are incubated together in a suitable buffer.
-
Serial dilutions of the test compound are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
-
Data Analysis: The degree of fluorescence polarization is inversely proportional to the amount of fluorescent peptide displaced by the test compound. The IC₅₀ value is determined by plotting the fluorescence polarization against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. The IC₅₀ can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.[4]
Cell Viability/Anti-proliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow:
Protocol:
-
Cell Culture: MDA-MB-231 or SK-OV-3 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the drug concentration.[5][6]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Protocol:
-
Cell Treatment: Cells are treated with this compound for a specified time.
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The results are typically displayed as a quadrant plot, distinguishing between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).[7][8]
Reproducibility and Further Considerations
The experimental findings for this compound are primarily documented in patent literature, with limited independent verification in peer-reviewed publications. For a thorough evaluation of its reproducibility and potential, further studies are warranted. Researchers should consider the following:
-
Head-to-Head Comparisons: Direct comparative studies of this compound against other Smac mimetics like Birinapant, LCL161, and SM-164 under identical experimental conditions are needed to ascertain its relative potency and selectivity.
-
In Vivo Efficacy: The anti-tumor activity of this compound in relevant xenograft and syngeneic animal models needs to be established to translate the in vitro findings.
-
Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound, along with its pharmacodynamic effects in vivo, are essential for its development as a therapeutic agent.
-
Mechanism of Resistance: Investigating potential mechanisms of resistance to this compound will be crucial for understanding its long-term efficacy and for developing combination therapies.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cellmolbiol.org [cellmolbiol.org]
- 6. mdpi.com [mdpi.com]
- 7. Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of drugs with ormeloxifene in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for SM-433
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal of SM-433
This document provides essential safety and logistical information for the proper disposal of this compound (CAS: 1071992-81-8), a Smac mimetic and inhibitor of apoptosis proteins (IAPs). Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C32H43N5O4 |
| Molecular Weight | 561.71 g/mol [1] |
| CAS Number | 1071992-81-8[1] |
| Physical State | Solid |
| Hazard Classification | Not a hazardous substance or mixture[1] |
This compound Disposal Protocol
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] Therefore, its disposal should follow standard laboratory procedures for non-hazardous chemical waste, in accordance with local, state, and federal regulations.
Experimental Protocol for Disposal:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled waste container for non-hazardous chemical waste.
-
Ensure the container is compatible with the chemical and is in good condition.
-
-
Labeling:
-
Label the waste container with "Non-Hazardous Chemical Waste" and "this compound".
-
Include the date of accumulation.
-
-
Storage:
-
Store the waste container in a designated waste accumulation area, away from incompatible materials.
-
Keep the container closed when not in use.
-
-
Disposal:
-
Dispose of the collected waste through your institution's established waste management program for non-hazardous chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to schedule a waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's EHS guidelines.
-
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Mechanism of Action: IAP Inhibition
This compound functions as a Smac mimetic to inhibit the activity of Inhibitor of Apoptosis Proteins (IAPs). IAPs are a family of proteins that block apoptosis (programmed cell death) by binding to and inhibiting caspases. By mimicking the action of the endogenous protein Smac/DIABLO, this compound binds to IAPs, thereby preventing them from inhibiting caspases and allowing apoptosis to proceed. This mechanism is a key area of investigation in cancer research.
The simplified signaling pathway is illustrated below.
Caption: Simplified signaling pathway of this compound as an IAP inhibitor.
References
Personal protective equipment for handling SM-433
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of SM-433, a Smac mimetic and inhibitor of apoptosis proteins (IAPs). Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound (CAS No. 1071992-81-8) indicates that it is not classified as a hazardous substance or mixture, standard laboratory best practices for handling chemical compounds should always be observed.[1] The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side-shields or safety goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A standard laboratory coat. |
| Respiratory | Not generally required under normal handling conditions with adequate ventilation. Use a suitable respirator if dust or aerosol formation is likely. |
Operational Plan: Handling and Storage
Proper handling and storage are paramount to ensure the stability of this compound and the safety of laboratory personnel.
Handling Protocol:
-
Work Area Preparation : Ensure a clean and well-ventilated workspace. A chemical fume hood is recommended for handling the powdered form to avoid inhalation of any fine particles.[1]
-
Personal Protective Equipment : Before handling, don the appropriate PPE as outlined in the table above.
-
Weighing and Aliquoting : When weighing the solid compound, use an analytical balance within a fume hood or a ventilated enclosure to minimize potential exposure.
-
Solution Preparation : For creating stock solutions, add the solvent to the pre-weighed this compound. A common protocol for creating a working solution involves dissolving this compound in DMSO to create a stock solution, which can then be further diluted in a vehicle like corn oil for in vivo studies.
-
Spill Management : In case of a spill, absorb the material with an inert absorbent material and place it in a suitable container for disposal. Clean the spill area thoroughly.
-
Hygiene : After handling, wash hands thoroughly with soap and water.
Storage Protocol:
Proper storage is crucial for maintaining the chemical's integrity.
-
Powder Form : Store the solid compound at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).
-
In Solvent :
-
General : Keep the container tightly sealed and protected from direct sunlight and moisture.
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Identification : this compound waste, including empty containers, contaminated labware (e.g., pipette tips, tubes), and unused solutions, should be considered chemical waste.
-
Segregation :
-
Solid Waste : Collect dry chemical waste, including contaminated gloves and wipes, in a designated, labeled hazardous waste container.[3]
-
Liquid Waste : Collect liquid waste containing this compound in a separate, leak-proof container that is compatible with the solvents used.[3] Do not mix with other incompatible waste streams.
-
-
Labeling : Clearly label all waste containers with "Hazardous Waste" and list the chemical contents.
-
Storage of Waste : Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.
-
Final Disposal : Arrange for pick-up and disposal by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this compound down the drain.[4][5]
Mechanism of Action: this compound as a Smac Mimetic
This compound functions as a Smac mimetic, a class of drugs that mimic the endogenous protein Smac/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with Low pI). Smac is a natural antagonist of Inhibitor of Apoptosis Proteins (IAPs). By mimicking Smac, this compound binds to IAPs, primarily XIAP, cIAP1, and cIAP2, and inhibits their function. This inhibition leads to the activation of caspases and ultimately results in programmed cell death (apoptosis). This mechanism is a key area of investigation for cancer therapeutics.
Caption: Mechanism of this compound as a Smac mimetic to induce apoptosis.
References
- 1. chemscene.com [chemscene.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
